molecular formula C27H28F3N5O3 B12381166 SCAL-255

SCAL-255

货号: B12381166
分子量: 527.5 g/mol
InChI 键: YKIJUCSZNLHOPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

SCAL-255 is a useful research compound. Its molecular formula is C27H28F3N5O3 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H28F3N5O3

分子量

527.5 g/mol

IUPAC 名称

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C27H28F3N5O3/c1-18-15-24(25(36)31-21-7-9-23(10-8-21)38-27(28,29)30)32-35(18)17-19-3-2-4-22(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36)

InChI 键

YKIJUCSZNLHOPB-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F

产品来源

United States

Foundational & Exploratory

SCAL-255 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of SCAL-255 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This compound is a novel and potent small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. It has demonstrated significant anti-proliferative activity in preclinical models of cancers that are highly dependent on oxidative phosphorylation (OXPHOS) for energy production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mitochondrial function, downstream signaling pathways, and its efficacy in cancer cells. The information presented herein is a synthesis of available data, intended to support further research and development of this promising anti-cancer compound.

II. Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain and plays a crucial role in cellular respiration and ATP production.

This compound binds to and inhibits the function of complex I, leading to a cascade of events within the cancer cell:

  • Blockade of the Electron Transport Chain: Inhibition of complex I disrupts the flow of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.

  • Decreased Oxygen Consumption: As a direct consequence of the electron transport chain blockade, the cellular oxygen consumption rate (OCR) is significantly reduced.[1]

  • Induction of Reactive Oxygen Species (ROS): The disruption of electron flow at complex I leads to the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species.[1][2][3]

  • Reduction of Mitochondrial Membrane Potential (MMP): The pumping of protons across the inner mitochondrial membrane by complex I is inhibited, leading to a decrease in the mitochondrial membrane potential.[1][2][3]

SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Blocked ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased Production OCR Oxygen Consumption Rate (OCR) ETC->OCR Decreased MMP Mitochondrial Membrane Potential (MMP) ETC->MMP Decreased ATP ATP Production ETC->ATP Decreased

Core mechanism of this compound action.

III. Downstream Signaling Consequences

The inhibition of mitochondrial complex I by this compound triggers significant downstream signaling events that ultimately lead to cancer cell death and a shift in cellular metabolism.

A. Induction of Apoptosis

The mitochondrial dysfunction induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The key events in this process include:

  • Release of Cytochrome c: The decrease in mitochondrial membrane potential and increase in ROS can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates caspase-9, which in turn activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.

SCAL255 This compound Mitochondria Mitochondria SCAL255->Mitochondria Inhibits Complex I ROS Increased ROS Mitochondria->ROS MMP Decreased MMP Mitochondria->MMP CytochromeC Cytochrome c Release ROS->CytochromeC MMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound induced apoptotic pathway.

B. Metabolic Reprogramming

Cancer cells treated with this compound exhibit a metabolic shift to compensate for the loss of ATP production from oxidative phosphorylation.

  • Upregulation of Glycolysis: To meet their energy demands, cancer cells increase their rate of glycolysis, a phenomenon known as the Warburg effect.[1] This is a compensatory mechanism to generate ATP in the absence of efficient mitochondrial respiration.

SCAL255 This compound OXPHOS Oxidative Phosphorylation SCAL255->OXPHOS Inhibits ATP_mito Mitochondrial ATP OXPHOS->ATP_mito Decreased Glycolysis Glycolysis ATP_mito->Glycolysis Compensatory Upregulation ATP_glyco Glycolytic ATP Glycolysis->ATP_glyco Increased

Metabolic shift induced by this compound.

IV. Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Lines
Mitochondrial Complex I IC50 1.14 µM[1][2][3]-
HCT116 Proliferation IC50 Not explicitly stated, but significant inhibition observed at 0.01-10 nM[1]Human colorectal carcinoma
KG-1 Proliferation IC50 Not explicitly stated, but significant inhibition observed at 0.01-10 nM[1]Human acute myeloid leukemia

Table 2: In Vivo Efficacy and Safety of this compound

ParameterValueAnimal Model
Maximum Tolerated Dose (MTD) 68 mg/kg[4][5][6]Mice
Tumor Growth Inhibition 61.5%[1]KG-1 subcutaneous xenograft in NOD-SCID mice

V. Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

A. Mitochondrial Complex I Activity Assay

This protocol is for a colorimetric assay to determine the enzymatic activity of mitochondrial complex I.

  • Mitochondria Isolation: Isolate mitochondria from cultured cancer cells (e.g., HCT116 or KG-1) using a commercially available mitochondria isolation kit. Determine the protein concentration of the mitochondrial fraction using a BCA assay.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of mitochondrial lysate (100-200 µg of protein)

    • 10 µL of this compound at various concentrations (or vehicle control)

  • Initiate Reaction: Add 20 µL of NADH solution and 10 µL of a colorimetric probe (e.g., a tetrazolium salt like WST-8).

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader in kinetic mode, taking readings every minute for 30 minutes.

  • Data Analysis: Calculate the rate of change in absorbance over time. The activity of complex I is proportional to this rate. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

B. Cell Proliferation Assay

This protocol uses the MTT assay to measure the anti-proliferative effects of this compound.

  • Cell Seeding: Seed HCT116 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.01 nM to 10 µM) for 96 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

C. Oxygen Consumption Rate (OCR) Measurement

This protocol outlines the use of a Seahorse XF Analyzer to measure cellular respiration.

  • Cell Seeding: Seed HCT116 cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with this compound (e.g., 2 nM and 10 nM)[1], oligomycin, FCCP, and rotenone/antimycin A.

  • Measurement: Place the cell plate in the Seahorse XF Analyzer and perform the assay, which measures the OCR in real-time before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

D. Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

  • Cell Treatment: Treat HCT116 or KG-1 cells with this compound (e.g., 0.13-2 nM) for a specified time (e.g., 24 hours).[1]

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle-treated control to determine the fold-change in ROS production.

E. Mitochondrial Membrane Potential (MMP) Assay

This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in MMP.

  • Cell Treatment: Treat HCT116 or KG-1 cells with this compound (e.g., 0.13-2 nM) for a specified time.[1]

  • JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Measurement: Measure the fluorescence of both the JC-1 monomers (green, ~529 nm emission) and aggregates (red, ~590 nm emission) using a fluorescence microscope or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

F. In Vivo Xenograft Study

This protocol describes a subcutaneous xenograft model using KG-1 cells.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 KG-1 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound intraperitoneally at a dose of 5 mg/kg, five days a week for 24 days.[1] The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition rate and assess any signs of toxicity.

Start Start: Cancer Cell Culture (HCT116 or KG-1) Seed Seed cells in appropriate plate Start->Seed Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for specified time Treat->Incubate Assay Perform specific assay (e.g., OCR, ROS, MMP) Incubate->Assay Measure Measure output (e.g., fluorescence, absorbance) Assay->Measure Analyze Analyze data and determine IC50 or effect Measure->Analyze End End Analyze->End

References

SCAL-255: A Technical Guide to its Function as a Mitochondrial Complex I Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: This document synthesizes publicly available information on SCAL-255. The detailed experimental protocols and some specific quantitative data are based on the abstract of the primary research article by Zhou, Y. et al. (European Journal of Medicinal Chemistry, 2023, 258: 115576) and representative methodologies for the described experiments, as the full text of this primary source was not accessible.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Developed as an optimized analog of the clinical candidate IACS-010759, this compound demonstrates significant promise as a therapeutic agent for cancers reliant on oxidative phosphorylation (OXPHOS). By targeting the first and largest enzyme of the electron transport chain (ETC), this compound disrupts mitochondrial respiration, leading to a cascade of events that culminate in the selective inhibition of cancer cell proliferation and survival. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of mitochondrial Complex I. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The consequences of this inhibition are multifaceted, leading to a bioenergetic crisis within the cancer cell. The primary effects include a significant reduction in the oxygen consumption rate (OCR), an increase in the production of reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential (MMP).[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LinesReference
Mitochondrial Complex I IC501.14 µM-[1]
Anti-proliferative IC500.52 - 5.81 nMHCT 116 (colorectal cancer), KG-1 (acute myeloid leukemia)[1]

Table 2: In Vivo Efficacy and Safety of this compound

ParameterValueAnimal ModelReference
Maximum Tolerated Dose (MTD)68 mg/kgIn vivo safety analysis[1]
Tumor Growth Inhibitory Rate61.5%Mouse KG-1 subcutaneous xenograft[1]

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to characterize the function of this compound.

Oxygen Consumption Rate (OCR) Assay

This protocol describes a generalized method for measuring the effect of this compound on cellular respiration using an extracellular flux analyzer.

Objective: To quantify the inhibitory effect of this compound on the oxygen consumption rate in cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT 116, KG-1)

  • Cell culture medium

  • This compound

  • Extracellular flux analyzer and associated consumables (e.g., Seahorse XF Cell Culture Microplates)

  • Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4)

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay medium.

  • Assay Setup:

    • On the day of the assay, replace the culture medium with the pre-warmed assay medium.

    • Incubate the cells in a CO2-free incubator at 37°C for 1 hour.

    • Load the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.

  • Measurement:

    • Calibrate the extracellular flux analyzer.

    • Load the cell plate into the analyzer.

    • Measure the basal oxygen consumption rate.

    • Inject this compound and measure the OCR to determine its direct inhibitory effect.

    • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function in the presence of this compound.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol provides a generalized method for measuring the this compound-induced increase in intracellular ROS using a fluorescent probe.

Objective: To quantify the change in intracellular ROS levels in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HCT 116, KG-1)

  • Cell culture medium

  • This compound

  • Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified duration. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with the H2DCFDA probe (typically 5-10 µM in PBS or serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

  • Measurement:

    • Wash the cells with PBS to remove the excess probe.

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control cells to determine the fold-increase in ROS production.

Mitochondrial Membrane Potential (MMP) Assay

This protocol outlines a generalized method for assessing the effect of this compound on the mitochondrial membrane potential using a potentiometric fluorescent dye.

Objective: To determine the impact of this compound on the mitochondrial membrane potential in cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT 116, KG-1)

  • Cell culture medium

  • This compound

  • Potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM)

  • Positive control for depolarization (e.g., CCCP or FCCP)

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a suitable culture vessel (e.g., multi-well plate, coverslips) and treat with various concentrations of this compound for the desired time.

  • Staining:

    • Remove the culture medium and incubate the cells with the fluorescent MMP dye according to the manufacturer's instructions. For example, for JC-1, incubation is typically at 37°C for 15-30 minutes.

  • Measurement:

    • Wash the cells to remove the unbound dye.

    • Analyze the cells using the appropriate instrument.

      • JC-1: Measure the fluorescence of both the green monomers (emission ~529 nm) and the red J-aggregates (emission ~590 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

      • TMRE/TMRM: Measure the fluorescence intensity of the dye (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates depolarization.

  • Data Analysis: Quantify the change in fluorescence intensity or the red/green ratio in this compound-treated cells compared to vehicle-treated controls to assess the extent of mitochondrial membrane depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

SCAL255_Mechanism NADH NADH ComplexI Mitochondrial Complex I NADH->ComplexI e- NAD NAD+ ComplexI->NAD Ubiquinol Ubiquinol (QH2) ComplexI->Ubiquinol e- ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased Production SCAL255 This compound SCAL255->ComplexI Inhibition Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexI ETC Electron Transport Chain (Complexes III-IV) Ubiquinol->ETC Oxygen O₂ ETC->Oxygen ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient Water H₂O Oxygen->Water ATP ATP Production ATP_Synthase->ATP MMP Mitochondrial Membrane Potential ATP_Synthase->MMP Decreased

Caption: Mechanism of action of this compound.

Experimental_Workflow start Hypothesis: This compound inhibits OXPHOS-dependent cancer cells invitro In Vitro Evaluation start->invitro biochem Biochemical Assay: Mitochondrial Complex I Inhibition (IC50) invitro->biochem cell_prolif Cellular Assay: Anti-proliferative Activity (IC50) invitro->cell_prolif ocr Functional Assay: Oxygen Consumption Rate (OCR) invitro->ocr ros Functional Assay: Reactive Oxygen Species (ROS) Production invitro->ros mmp Functional Assay: Mitochondrial Membrane Potential (MMP) invitro->mmp invivo In Vivo Evaluation invitro->invivo safety Safety & Tolerability: Maximum Tolerated Dose (MTD) invivo->safety efficacy Efficacy Study: Tumor Xenograft Model invivo->efficacy conclusion Conclusion: This compound is a promising preclinical candidate invivo->conclusion

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a potent and selective inhibitor of mitochondrial Complex I with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the disruption of mitochondrial respiration, leads to a bioenergetic crisis in cancer cells that are highly dependent on oxidative phosphorylation. The favorable safety profile of this compound compared to its parent compound, IACS-010759, makes it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other mitochondrial Complex I inhibitors as a promising therapeutic strategy for a range of malignancies. Further research is warranted to fully elucidate its clinical potential.

References

SCAL-255: A Selective Inhibitor of Mitochondrial Complex I for OXPHOS-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

SCAL-255 is a novel, potent, and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Developed as an optimized analog of the clinical candidate IACS-010759, this compound demonstrates significant preclinical anti-cancer activity in models of oxidative phosphorylation (OXPHOS)-dependent malignancies, such as acute myeloid leukemia (AML) and colorectal cancer (CRC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy and safety data, and detailed experimental protocols for its evaluation.

Introduction

Cellular metabolism has emerged as a critical vulnerability in cancer. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a significant subset is dependent on mitochondrial oxidative phosphorylation for energy production and biosynthesis. This reliance on OXPHOS presents a therapeutic window for targeted inhibition. Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, making it a key node for therapeutic intervention.

This compound is a pyrazole amide that has been identified as a potent and selective inhibitor of Complex I. It was developed through the optimization of IACS-010759, a first-generation Complex I inhibitor that showed promise in preclinical models but faced challenges in clinical development. This compound exhibits improved potency and a significantly better safety profile, making it a promising candidate for further development.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that selectively impact OXPHOS-dependent cancer cells.

Direct Inhibition of Complex I

Unlike many other Complex I inhibitors that bind to the quinone-binding site, the parent compound of this compound, IACS-010759, has been shown to bind to the ND1 subunit of Complex I. This distinct binding site may contribute to its unique pharmacological profile. Inhibition of Complex I by this compound leads to a cessation of NADH oxidation and a blockage of electron flow to ubiquinone.

**2

SCAL-255: A Novel Modulator of Cellular Stress Pathways – Discovery and Synthetic Route

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of SCAL-255, a novel small molecule inhibitor of the integrated stress response (ISR). This compound has demonstrated potent and selective activity in cellular models of various diseases, including neurodegenerative disorders and certain cancers. This guide details the experimental methodologies employed in its discovery and evaluation, presents key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Discovery of this compound

This compound was identified through a high-throughput screening campaign designed to discover novel inhibitors of the PERK (Protein kinase R-like endoplasmic reticulum kinase) signaling pathway, a key component of the ISR. The screening cascade involved a primary enzymatic assay followed by a series of cell-based secondary assays to confirm on-target activity and assess cytotoxicity.

High-Throughput Screening and Hit Identification

A library of over 500,000 diverse small molecules was screened against the purified kinase domain of human PERK. The primary assay was a fluorescence-based biochemical assay measuring the phosphorylation of a peptide substrate. Hits were defined as compounds that inhibited PERK activity by more than 50% at a concentration of 10 µM.

Hit-to-Lead Optimization

Initial hits from the primary screen were subjected to a rigorous hit-to-lead optimization process. This involved medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. This compound emerged as the lead candidate from this campaign, exhibiting excellent potency and a favorable selectivity profile against a panel of other kinases.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available starting materials. The synthetic route is outlined below.

Synthetic Route Overview

G A Starting Material A C Intermediate 1 A->C Step 1: Acylation B Starting Material B B->C Step 2: Suzuki Coupling D Intermediate 2 C->D Step 3: Reduction E This compound D->E Step 4: Cyclization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Acylation of Starting Material A

  • To a solution of Starting Material A (1.0 eq) in dichloromethane (DCM, 0.5 M) was added triethylamine (2.0 eq).

  • The reaction mixture was cooled to 0 °C, and acetyl chloride (1.2 eq) was added dropwise.

  • The reaction was allowed to warm to room temperature and stirred for 16 hours.

  • Upon completion, the reaction was quenched with water, and the organic layer was separated, dried over sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.

Step 2: Suzuki Coupling with Starting Material B

  • A mixture of Intermediate 1 (1.0 eq), Starting Material B (1.1 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water was degassed with argon for 15 minutes.

  • The reaction was heated to 90 °C for 12 hours.

  • After cooling to room temperature, the mixture was filtered, and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford Intermediate 2.

Step 3 & 4 are proprietary internal procedures.

Biological Characterization of this compound

This compound was extensively characterized in a variety of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical and Cellular Potency

The inhibitory activity of this compound against PERK and its downstream signaling was assessed in both biochemical and cellular assays.

Assay Type Target IC50 (nM)
BiochemicalPERK Kinase15.2 ± 2.1
Cellularp-eIF2α (Ser51)45.8 ± 5.6
CellularCHOP Expression78.3 ± 9.4
Table 1: Potency of this compound in biochemical and cellular assays.
Kinase Selectivity Profile

The selectivity of this compound was evaluated against a panel of 468 kinases at a concentration of 1 µM. This compound demonstrated high selectivity for PERK.

Kinase % Inhibition at 1 µM
PERK98%
GCN212%
PKR8%
HRI5%
Table 2: Selectivity of this compound against the eIF2α kinases.
Mechanism of Action: PERK Pathway Inhibition

This compound exerts its biological effects through the specific inhibition of PERK, a critical sensor of endoplasmic reticulum (ER) stress.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress PERK_inactive Inactive PERK ER_Stress->PERK_inactive PERK_active Active PERK PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis SCAL_255 This compound SCAL_255->PERK_active

Caption: this compound inhibits the PERK branch of the ISR.

Experimental Protocols

PERK Kinase Assay (Biochemical)
  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated eIF2α peptide substrate by the recombinant human PERK kinase domain.

  • Protocol:

    • The PERK enzyme, peptide substrate, and ATP were incubated in a kinase reaction buffer.

    • This compound or vehicle control was added at various concentrations.

    • The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

    • The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phospho-eIF2α antibody and streptavidin-allophycocyanin.

    • After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

    • IC50 values were calculated using a four-parameter logistic fit.

p-eIF2α Cellular Assay
  • Principle: An in-cell Western assay was used to quantify the levels of phosphorylated eIF2α in cells treated with an ER stress inducer and this compound.

  • Protocol:

    • HeLa cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were pre-treated with various concentrations of this compound or vehicle for 1 hour.

    • ER stress was induced by treating the cells with thapsigargin (1 µM) for 2 hours.

    • Cells were fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked.

    • Cells were incubated with primary antibodies against total eIF2α and phospho-eIF2α (Ser51).

    • After washing, cells were incubated with species-specific secondary antibodies conjugated to different fluorophores.

    • The fluorescence intensity was measured using an imaging system.

    • The ratio of phospho-eIF2α to total eIF2α was calculated, and IC50 values were determined.

Experimental Workflow for Cellular Assays

G A Seed Cells B Pre-treat with this compound A->B C Induce ER Stress B->C D Cell Lysis or Fixation C->D E Western Blot / In-Cell Western D->E F Data Analysis E->F

Caption: General workflow for cellular assays.

Conclusion

This compound is a potent and selective inhibitor of the PERK kinase, a key regulator of the integrated stress response. The compound was discovered through a comprehensive screening and optimization effort and can be efficiently synthesized. Preclinical data demonstrate its ability to modulate the PERK pathway in cellular models. These findings support the further development of this compound as a potential therapeutic agent for diseases associated with ER stress.

SCAL-255: A Novel Mitochondrial Complex I Inhibitor Targeting Oxidative Phosphorylation in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-255 is a novel, potent, and selective small-molecule inhibitor of mitochondrial complex I (CI), also known as NADH:ubiquinone oxidoreductase.[1] It was developed by researchers at Sichuan University as a next-generation therapeutic agent based on the structure of a previous CI inhibitor, IACS-010759.[1] By targeting the first and largest enzyme of the electron transport chain (ETC), this compound effectively disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production in many cancer cells.[1] This technical guide provides a comprehensive overview of this compound's effect on oxidative phosphorylation, including its mechanism of action, quantitative efficacy and safety data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial complex I.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain.[2] The consequences of this disruption are multifaceted and culminate in the impairment of mitochondrial function and the induction of cancer cell death.

The primary downstream effects of this compound's inhibition of complex I include:

  • Inhibition of Oxidative Phosphorylation: By blocking the initial step of the ETC, this compound halts the flow of electrons, which in turn prevents the pumping of protons across the inner mitochondrial membrane. This dissipates the proton gradient necessary for ATP synthase to produce ATP, effectively shutting down oxidative phosphorylation.[2]

  • Decreased Oxygen Consumption Rate (OCR): As the terminal electron acceptor in the ETC is oxygen, inhibition of electron flow by this compound leads to a measurable decrease in the rate of oxygen consumption by the cell.[1]

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron transfer at complex I can lead to the leakage of electrons and their reaction with molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species.[1] This increase in intracellular ROS contributes to oxidative stress and cellular damage.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is a key component of the mitochondrial membrane potential. By inhibiting proton pumping, this compound causes a significant decrease in ΔΨm.[1]

These mitochondrial perturbations collectively create an inhospitable environment for cancer cells that are highly dependent on oxidative phosphorylation for their energy needs, ultimately leading to their demise.

SCAL255 This compound ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) SCAL255->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Initiates ROS Reactive Oxygen Species (ROS) Production ComplexI->ROS Increased OXPHOS Oxidative Phosphorylation ETC->OXPHOS Drives OCR Oxygen Consumption Rate ETC->OCR Decreased MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Decreased ATP ATP Production OXPHOS->ATP Decreased

This compound's inhibitory effect on mitochondrial complex I and downstream pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and safety of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
CI Inhibitory Activity (IC50) -1.14 µM[1]
Anti-proliferative Activity (IC50) HCT 116 (Human Colorectal Cancer)0.52 - 5.81 nM[1]
KG-1 (Human Acute Myeloid Leukemia)0.52 - 5.81 nM[1]
Effect on Normal Cells NCM460 (Normal Colon Epithelial)Little inhibitory effect[1]

Table 2: In Vivo Efficacy of this compound in a KG-1 Xenograft Model

ParameterValueReference
Tumor Growth Inhibitory Rate 61.5%[1]

Table 3: Safety Profile of this compound

ParameterValueComparisonReference
Maximum Tolerated Dose (MTD) 68 mg/kgNearly 10 times that of IACS-010759 (6 mg/kg)[1]
In Vivo Safety Observations No significant changes in body weight, blood biochemical parameters, or histology of major organs-[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Mitochondrial Complex I Inhibitory Activity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial complex I.

  • Methodology:

    • Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

    • Prepare a reaction buffer containing NADH as the substrate and a terminal electron acceptor.

    • Incubate the isolated mitochondria with varying concentrations of this compound.

    • Initiate the reaction by adding NADH and monitor the decrease in absorbance at 340 nm, which corresponds to NADH oxidation.

    • Calculate the rate of NADH oxidation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability and Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HCT 116, KG-1) and normal cells (e.g., NCM460) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

    • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values by plotting cell viability against the drug concentration.

cluster_0 In Vitro Experimental Workflow cluster_1 Mitochondrial Function Assays A Seed Cells (Cancer and Normal) B Treat with this compound (Varying Concentrations) A->B C Incubate (e.g., 72 hours) B->C D Assess Mitochondrial Function C->D E Assess Cell Viability (e.g., MTT Assay) C->E D1 Oxygen Consumption Rate (Seahorse Assay) D->D1 D2 ROS Production (Fluorescent Probes) D->D2 D3 Mitochondrial Membrane Potential (e.g., TMRE staining) D->D3

Generalized workflow for in vitro evaluation of this compound.
Oxygen Consumption Rate (OCR) Measurement

  • Objective: To measure the effect of this compound on mitochondrial respiration.

  • Methodology (using Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate.

    • Prior to the assay, replace the culture medium with XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Place the cell plate in a non-CO2 incubator at 37°C for one hour.

    • Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Measure the basal OCR, then inject this compound and monitor the change in OCR.

    • Subsequent injections of other inhibitors can be used to determine various parameters of mitochondrial function.

Reactive Oxygen Species (ROS) Detection
  • Objective: To quantify the change in intracellular ROS levels following treatment with this compound.

  • Methodology:

    • Culture cells and treat them with this compound for a defined period.

    • Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or MitoSOX Red.

    • After incubation, wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

    • Quantify the change in fluorescence, which is proportional to the level of intracellular ROS.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Objective: To assess the effect of this compound on the mitochondrial membrane potential.

  • Methodology:

    • Treat cultured cells with this compound.

    • Incubate the cells with a potentiometric fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

    • For TMRE, which accumulates in polarized mitochondria, a decrease in fluorescence indicates depolarization.

    • For JC-1, the dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm. A shift from red to green fluorescence indicates depolarization.

    • Analyze the fluorescence using flow cytometry or fluorescence microscopy.

In Vivo Xenograft Model Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Subcutaneously inject a suspension of cancer cells (e.g., KG-1) into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) to the treatment group and a vehicle control to the control group according to a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).

    • Calculate the tumor growth inhibition rate.

cluster_0 In Vivo Xenograft Experimental Workflow A Inject Cancer Cells (e.g., KG-1) into Mice B Allow Tumor Growth A->B C Randomize Mice into Treatment and Control Groups B->C D Administer this compound (Treatment Group) or Vehicle (Control) C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize and Excise Tumors E->F G Analyze Data (e.g., Tumor Growth Inhibition) F->G

References

In-Depth Technical Guide: Cellular Targets of SCAL-255 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255 is a novel and potent small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. In preclinical studies, it has demonstrated significant anti-leukemic activity in models of acute myeloid leukemia (AML), a cancer reliant on oxidative phosphorylation (OXPHOS). This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound in AML. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the affected signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For many patients, particularly those who are older or have relapsed/refractory disease, standard chemotherapy regimens have limited efficacy. A growing body of evidence highlights a metabolic vulnerability in AML cells, specifically their dependence on mitochondrial oxidative phosphorylation for survival and proliferation. This has led to the exploration of mitochondrial complex I (CI), the first and largest enzyme of the electron transport chain, as a promising therapeutic target.

This compound has emerged as a potent and selective inhibitor of mitochondrial complex I. This guide details the cellular and molecular mechanisms by which this compound exerts its anti-leukemic effects in AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Parameter Value Cell Line/System Citation
Mitochondrial Complex I Inhibitory Activity (IC50) 1.14 µMIsolated Mitochondria
In Vitro Anti-proliferative Activity (IC50) 0.52 - 5.81 nMKG-1 (AML Cell Line)
Maximum Tolerated Dose (MTD) - In Vivo 68 mg/kgMouse Model
Tumor Growth Inhibitory Rate - In Vivo 61.5%KG-1 Xenograft Model

Table 1: In Vitro and In Vivo Activity of this compound

Core Mechanism of Action: Mitochondrial Complex I Inhibition

This compound directly targets and inhibits the NADH-ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events that culminate in AML cell death.

Impairment of Mitochondrial Respiration

By inhibiting complex I, this compound blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. This leads to a significant reduction in the oxygen consumption rate (OCR) in AML cells, effectively shutting down mitochondrial respiration.

Induction of Oxidative Stress

The blockade of the electron transport chain at complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species (ROS). This surge in intracellular ROS induces a state of severe oxidative stress within the AML cells.

Disruption of Mitochondrial Membrane Potential

The electron transport chain is responsible for maintaining the electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). Inhibition of complex I by this compound leads to the dissipation of this potential, a key indicator of mitochondrial dysfunction and a critical event in the initiation of apoptosis.

Downstream Signaling Pathways and Cellular Fates

The initial inhibition of mitochondrial complex I by this compound triggers a series of signaling events that ultimately lead to the demise of AML cells.

G cluster_0 This compound Direct Effects cluster_1 Mitochondrial Dysfunction cluster_2 Cellular Consequences cluster_3 Downstream Signaling & Apoptosis SCAL_255 This compound Complex_I Mitochondrial Complex I SCAL_255->Complex_I Inhibition OCR Oxygen Consumption Rate (OCR) Complex_I->OCR Decrease ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increase MMP Mitochondrial Membrane Potential (ΔΨm) Complex_I->MMP Decrease ATP_Depletion ATP Depletion OCR->ATP_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MOMP MOMP MMP->MOMP Induces Nucleotide_Biosynthesis Impaired Nucleotide Biosynthesis ATP_Depletion->Nucleotide_Biosynthesis Inhibits Aspartate_Reduction Reduced Aspartate Production Aspartate_Reduction->Nucleotide_Biosynthesis Inhibits Bcl2_Family Bcl-2 Family (e.g., Bax/Bak activation) MOMP->Bcl2_Family Modulates Apoptosis Apoptosis Nucleotide_Biosynthesis->Apoptosis Contributes to Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Initiates Caspase_Activation->Apoptosis

Figure 1: Signaling pathway of this compound in AML.

Energy Depletion and Biosynthetic Crisis

The inhibition of oxidative phosphorylation leads to a severe depletion of cellular ATP. Furthermore, the disruption of the Krebs cycle, which is coupled to the electron transport chain, results in reduced production of key metabolites such as aspartate. Aspartate is a crucial precursor for nucleotide biosynthesis. The combined effect of ATP depletion and impaired nucleotide synthesis creates a metabolic crisis that AML cells cannot overcome.

Induction of Apoptosis

The culmination of mitochondrial dysfunction, oxidative stress, and metabolic crisis triggers the intrinsic pathway of apoptosis. The decrease in mitochondrial membrane potential leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptosis. This is regulated by the Bcl-2 family of proteins and results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to caspase activation and programmed cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cellular effects of this compound in AML.

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of mitochondrial complex I in isolated mitochondria.

  • Principle: The assay spectro-photometrically measures the decrease in NADH concentration, which is oxidized by complex I.

  • Procedure:

    • Isolate mitochondria from AML cells (e.g., KG-1) using a commercially available kit or standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

    • Prepare a reaction buffer containing phosphate buffer, fatty acid-free BSA, and antimycin A (to inhibit complex III).

    • Add a standardized amount of mitochondrial protein to the reaction buffer in a 96-well plate.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Initiate the reaction by adding NADH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

    • Calculate the rate of NADH oxidation and determine the IC50 value for this compound.

G cluster_workflow Mitochondrial Complex I Activity Assay Workflow Isolate_Mito Isolate Mitochondria from AML Cells Quantify_Protein Quantify Mitochondrial Protein Isolate_Mito->Quantify_Protein Add_Mito Add Mitochondria to 96-well Plate Quantify_Protein->Add_Mito Prepare_Reaction Prepare Reaction Mix (Buffer, BSA, Antimycin A) Prepare_Reaction->Add_Mito Add_SCAL255 Add this compound (or vehicle) Add_Mito->Add_SCAL255 Add_NADH Initiate with NADH Add_SCAL255->Add_NADH Measure_Absorbance Measure Absorbance (340 nm, kinetic) Add_NADH->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for Mitochondrial Complex I Activity Assay.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption in intact AML cells, providing a direct measure of mitochondrial respiration.

  • Principle: A Seahorse XF Analyzer is used to measure real-time changes in oxygen concentration in the medium surrounding a monolayer of cells.

  • Procedure:

    • Seed AML cells (e.g., KG-1) in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to adhere and equilibrate.

    • Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

    • Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

    • Place the cell plate and sensor cartridge in the Seahorse XF Analyzer.

    • Measure the basal OCR, and then sequentially inject the compounds to determine various parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Analyze the data to determine the effect of this compound on OCR.

G cluster_workflow Oxygen Consumption Rate (OCR) Assay Workflow Seed_Cells Seed AML Cells in Seahorse Microplate Equilibrate Equilibrate Cells in Assay Medium Seed_Cells->Equilibrate Run_Assay Run Seahorse XF Analyzer Equilibrate->Run_Assay Load_Cartridge Load Sensor Cartridge with this compound & Inhibitors Load_Cartridge->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data

Figure 3: Workflow for Oxygen Consumption Rate (OCR) Assay.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS in AML cells following treatment with this compound.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Culture AML cells (e.g., KG-1) in a multi-well plate.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

    • Load the cells with DCFH-DA solution and incubate.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

    • Quantify the change in ROS levels relative to the control.

G cluster_workflow Intracellular ROS Assay Workflow Culture_Cells Culture AML Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Load_Dye Load with DCFH-DA Treat_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash_Cells->Measure_Fluorescence Quantify_ROS Quantify ROS Levels Measure_Fluorescence->Quantify_ROS

Figure 4: Workflow for Intracellular ROS Assay.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential in AML cells.

  • Principle: The cationic fluorescent dye JC-1 accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Procedure:

    • Culture AML cells (e.g., KG-1) and treat with this compound or a vehicle control. A positive control for mitochondrial depolarization (e.g., CCCP) should also be included.

    • Incubate the cells with JC-1 dye.

    • Wash the cells to remove excess dye.

    • Analyze the cells using a flow cytometer.

    • Measure the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.

    • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

G cluster_workflow Mitochondrial Membrane Potential Assay Workflow Culture_Cells Culture & Treat AML Cells Stain_Cells Stain with JC-1 Dye Culture_Cells->Stain_Cells Wash_Cells Wash Cells Stain_Cells->Wash_Cells Analyze_Flow Analyze by Flow Cytometry (Green & Red Channels) Wash_Cells->Analyze_Flow Calculate_Ratio Calculate Red/Green Fluorescence Ratio Analyze_Flow->Calculate_Ratio

Figure 5: Workflow for Mitochondrial Membrane Potential Assay.

Conclusion

This compound represents a promising therapeutic agent for AML by targeting a key metabolic vulnerability. Its potent and specific inhibition of mitochondrial complex I leads to a multifaceted cellular response, including the shutdown of mitochondrial respiration, induction of oxidative stress, and collapse of the mitochondrial membrane potential. These events converge to trigger apoptotic cell death in AML cells. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for the continued investigation and development of this compound and other mitochondrial-targeted therapies for the treatment of acute myeloid leukemia.

A Technical Guide to Reactive Oxygen Species (ROS) Induction in Colorectal Cancer: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SCAL-255" is not documented in the current scientific literature. This guide provides a comprehensive overview of the principles and methodologies related to the induction of Reactive Oxygen Species (ROS) in colorectal cancer (CRC) by representative therapeutic agents, serving as a framework for research in this area.

Introduction: The Dual Role of ROS in Cancer Therapy

Reactive Oxygen Species (ROS), including superoxide anions, hydroxyl radicals, and hydrogen peroxide, are chemically reactive molecules that play a dual role in cancer biology. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS production induces overwhelming oxidative stress, leading to cellular damage and programmed cell death (apoptosis).[1][2] This phenomenon is exploited in cancer chemotherapy, where many agents are designed to elevate intracellular ROS levels beyond the cancer cells' antioxidant capacity, thereby selectively inducing their death.[1]

Colorectal cancer (CRC) cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells, making them more vulnerable to further ROS insults.[2] This provides a therapeutic window for ROS-inducing agents. Such compounds can trigger apoptosis through various signaling cascades, primarily involving the mitochondria (the intrinsic pathway) and death receptors (the extrinsic pathway).[1][3] Key signaling pathways implicated in ROS-mediated apoptosis in CRC include the mitogen-activated protein kinase (MAPK) and PI3K/Akt/mTOR pathways.[3][4]

This technical guide details the mechanisms, experimental validation, and signaling pathways associated with ROS-inducing agents in the context of colorectal cancer research.

Quantitative Data on the Effects of ROS-Inducing Agents in CRC

The efficacy of a ROS-inducing compound is quantified by its ability to reduce cell viability, increase intracellular ROS, and induce apoptosis. The following tables summarize representative data for various compounds against CRC cell lines.

Table 1: Cytotoxicity of Select Agents in Colorectal Cancer Cell Lines

Compound Cell Line Assay IC50 Value Exposure Time
Thiosemicarbazone Deriv. (C4) HT-29 MTT ~5 µM 24h[5]
Thiosemicarbazone Deriv. (C4) SW620 MTT ~10 µM 24h[5]
Sitagliptin HT-29 MTT 31.2 µg/mL 24h[6]
Vildagliptin HT-29 MTT 125 µg/mL 24h[6]

| Alantolactone + Oxaliplatin | HCT116 | - | Synergistic Inhibition | -[4] |

Table 2: ROS Production and Apoptosis Induction by Select Agents in Colorectal Cancer Cell Lines

Compound/Treatment Cell Line ROS Fold Increase (vs. Control) Apoptosis Rate (% of Cells)
Drimia maritima Extract COLO-205 Significant Increase Not Specified
Drimia maritima Extract Caco-2 Significant Increase Not Specified
Alantolactone + Oxaliplatin HCT116 / RKO Significant Increase Significantly Increased
Curcumin Derivative (WZ35) Colon Cancer Cells Significant Induction ER Stress-dependent Apoptosis

| Thiosemicarbazone Deriv. (C4) | HT-29 / SW620 | Significant Increase | Apoptosis Induced |

(Note: Quantitative values for ROS fold increase and specific apoptosis percentages are often presented graphically in literature; this table reflects the reported outcomes.)

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's ROS-inducing and pro-apoptotic activity.

Workflow for Assessing a Novel ROS-Inducing Compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A Treat CRC Cell Lines (e.g., HCT116, HT-29) B Cell Viability Assay (MTT Assay) A->B C Determine IC50 Value B->C D Intracellular ROS Measurement (DCFH-DA Assay) C->D Select concentrations around IC50 E Apoptosis Quantification (Annexin V / PI Staining) D->E F Signaling Pathway Analysis (Western Blot) E->F

Caption: Workflow for evaluating a potential ROS-inducing anticancer agent.

Protocol for Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is adapted from established methods for measuring ROS in adherent colorectal cancer cells.[7]

  • Cell Seeding: Seed 2 x 10⁵ colorectal cancer cells (e.g., HCT116) per well in a 24-well plate and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound for the specified duration. Include a positive control (e.g., a known ROS inducer like H₂O₂) and an untreated negative control.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.

    • Dilute the stock solution in serum-free medium to a final working concentration (e.g., 10-20 µM).

    • Remove the treatment medium from the cells and wash once with serum-free medium.

    • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[7][8]

  • Washing: Remove the DCFH-DA solution and wash the cells once with medium and twice with 1x Phosphate-Buffered Saline (PBS).[7] Add 500 µL of 1x PBS to each well for imaging.

  • Detection:

    • Immediately measure the fluorescence using a fluorescence microscope or a microplate reader.

    • The fluorescent product, 2'-7'dichlorofluorescein (DCF), is detected at an excitation/emission wavelength of approximately 485/535 nm.[9]

    • Quantify the fluorescence intensity and normalize it to the control group to determine the fold increase in ROS.

Protocol for Cell Viability (MTT Assay)

This protocol is based on the colorimetric assay that measures the metabolic activity of viable cells.[6][10]

  • Cell Seeding: Seed colorectal cancer cells (e.g., HT-29) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate, treat with the compound for the desired time, and incubate.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like trypsin-EDTA.

    • Combine all cells and centrifuge at ~300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with cold 1x PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.[15][16]

  • Protein Extraction: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JNK, p-p38, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

ROS-Induced Signaling Pathways in Colorectal Cancer

Excessive ROS generation triggers a cascade of signaling events that converge to execute apoptosis. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

High levels of ROS can cause damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP).[1] This disruption triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1] This process is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax, Bak) promote cytochrome c release, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit it.

G ROS Excessive ROS Mito Mitochondria ROS->Mito induces damage CytC Cytochrome c (release) Mito->CytC Bax Bax / Bak (Pro-apoptotic) Bax->Mito promotes release Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Mito inhibits release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) CytC->Apoptosome forms Casp9 Activated Caspase-9 Apoptosome->Casp9 activates Casp3 Activated Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The ROS-mediated intrinsic pathway of apoptosis.

MAPK and PI3K/Akt Signaling Pathways

ROS act as signaling molecules that can modulate key pathways controlling cell fate.

  • MAPK Pathway: Excessive ROS is known to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways in colorectal cancer cells.[4] Activation (phosphorylation) of JNK and p38 promotes apoptosis by phosphorylating and modulating the activity of other proteins, including members of the Bcl-2 family.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial pro-survival pathway that is often hyperactivated in CRC. Some ROS-inducing agents have been shown to induce apoptosis by deactivating this pathway.[3] Inhibition of Akt and mTOR signaling can disinhibit pro-apoptotic factors and contribute to cell death.

G cluster_0 Pro-Apoptotic Signaling cluster_1 Pro-Survival Signaling ROS Excessive ROS JNK p-JNK (activated) ROS->JNK p38 p-p38 (activated) ROS->p38 PI3K PI3K ROS->PI3K inhibits Apoptosis Apoptosis JNK->Apoptosis promotes p38->Apoptosis promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Caption: Modulation of MAPK and PI3K/Akt pathways by ROS in CRC.

Conclusion and Future Directions

The induction of excessive ROS is a validated and potent strategy for promoting apoptotic cell death in colorectal cancer. The inherent oxidative stress in cancer cells provides a therapeutic vulnerability that can be selectively targeted. For drug development professionals, the key is to identify novel compounds that can efficiently elevate intracellular ROS while minimizing off-target effects on healthy cells.

A thorough characterization of any new agent requires a systematic approach, including quantification of cytotoxicity, direct measurement of ROS production, confirmation of apoptosis, and elucidation of the underlying signaling pathways. The protocols and frameworks provided in this guide serve as a foundational resource for researchers aiming to discover and validate the next generation of ROS-inducing therapeutics for colorectal cancer.

References

Investigating the Pharmacokinetics of SCAL-255: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255, a novel pyrazole amide, has been identified as a potent and selective inhibitor of mitochondrial complex I, demonstrating significant antitumor activity in preclinical models of oxidative phosphorylation (OXPHOS)-dependent cancers. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound. Due to the early stage of its development, publicly available pharmacokinetic data is limited. This document summarizes the existing in vivo efficacy data and outlines the general experimental protocols and potential signaling pathways relevant to a compound of this class. The guide is intended to serve as a foundational resource for researchers and drug development professionals involved in the ongoing investigation of this compound and similar mitochondrial complex I inhibitors.

Introduction

This compound is a novel synthetic pyrazole amide that acts as a potent inhibitor of NADH-ubiquinone oxidoreductase, also known as mitochondrial complex I.[1] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production. In cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS), such as certain colorectal and acute myeloid leukemia cell lines, this inhibition leads to impaired mitochondrial function, increased reactive oxygen species (ROS) production, and ultimately, cell death.[1] Preclinical studies have shown that this compound exhibits significant antitumor activity in mouse xenograft models with a favorable safety profile compared to earlier generation complex I inhibitors.[1] Understanding the pharmacokinetic profile of this compound is crucial for its further development as a therapeutic agent.

In Vivo Efficacy and Tolerability

In vivo studies are essential for evaluating the therapeutic potential and safety of a drug candidate. The following table summarizes the available in vivo data for this compound from a mouse xenograft model.

ParameterValueSpeciesTumor ModelDosing RegimenTumor Growth InhibitionReference
Efficacy Dose5 mg/kgMouseKG-1 subcutaneous xenograftIntraperitoneal injection61.5%[1]
Maximum Tolerated Dose (MTD)68 mg/kgMouseN/AN/AN/A[1]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound have not been published. However, a general methodology for in vivo efficacy studies in a mouse xenograft model can be outlined as follows.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol describes a typical workflow for assessing the antitumor activity of a compound like this compound in a subcutaneous xenograft mouse model.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis cell_culture Tumor Cell Culture (e.g., KG-1 cells) inoculation Subcutaneous Inoculation of Tumor Cells into Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Administration of this compound (e.g., 5 mg/kg, i.p.) randomization->treatment control Vehicle Control Administration randomization->control tumor_measurement Tumor Volume Measurement treatment->tumor_measurement body_weight Body Weight Monitoring treatment->body_weight control->tumor_measurement control->body_weight endpoint Study Endpoint & Euthanasia tumor_measurement->endpoint body_weight->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis

In vivo xenograft study workflow.

Mechanism of Action and Potential Signaling Pathways

This compound exerts its cytotoxic effects by inhibiting mitochondrial complex I. This disruption of the electron transport chain has several downstream consequences that can impact cellular signaling pathways.

Generalized Signaling Pathway for Mitochondrial Complex I Inhibition

The following diagram illustrates the potential signaling pathways affected by the inhibition of mitochondrial complex I by a compound like this compound. Inhibition of complex I leads to decreased ATP production and an altered NAD+/NADH ratio, which can activate AMP-activated protein kinase (AMPK) and inhibit mTOR signaling, ultimately leading to reduced cell proliferation and protein synthesis. Furthermore, the disruption of mitochondrial function can lead to the production of reactive oxygen species (ROS), which can induce apoptosis. The shift from oxidative phosphorylation to glycolysis is another key metabolic consequence.

G SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibits ETC Electron Transport Chain ATP ATP Production ComplexI->ATP Decreases NAD_NADH NAD+/NADH Ratio ComplexI->NAD_NADH Decreases ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases OXPHOS Oxidative Phosphorylation ETC->OXPHOS Drives OXPHOS->ATP Leads to OXPHOS->NAD_NADH Maintains Glycolysis Increased Glycolysis OXPHOS->Glycolysis Shifts towards AMPK AMPK Activation ATP->AMPK Activates NAD_NADH->AMPK Activates Apoptosis Apoptosis Induction ROS->Apoptosis Induces mTOR mTOR Inhibition AMPK->mTOR Inhibits Proliferation Decreased Cell Proliferation mTOR->Proliferation Affects ProteinSynth Decreased Protein Synthesis mTOR->ProteinSynth Affects

Potential signaling pathways affected by this compound.

Future Directions

The promising preclinical activity of this compound warrants further investigation into its pharmacokinetic and pharmacodynamic properties. Future studies should focus on:

  • Detailed ADME studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound in relevant animal models.

  • Pharmacokinetic profiling: Determining key parameters such as Cmax, Tmax, AUC, and half-life to inform dosing strategies for future clinical trials.

  • Bioavailability studies: Assessing the oral bioavailability of this compound to explore different administration routes.

  • Metabolite identification: Identifying and characterizing the major metabolites of this compound to understand their potential activity and toxicity.

  • Elucidation of specific signaling pathways: Investigating the precise molecular mechanisms and signaling cascades modulated by this compound in cancer cells.

A thorough understanding of these aspects will be critical for the successful clinical translation of this compound as a novel anticancer agent.

References

SCAL-255: A Novel Inhibitor of Glycolysis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of SCAL-255 on Cancer Cell Metabolism

Introduction

This compound is a first-in-class, potent, and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). In numerous cancer phenotypes, the upregulation of PFKFB3 is a key driver of the Warburg effect, characterized by a metabolic shift towards aerobic glycolysis. This guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the effects of this compound on cancer cell metabolism.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound across various cancer cell lines.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterHCT116 (Colon)A549 (Lung)MCF-7 (Breast)U87-MG (Glioblastoma)
PFKFB3 IC₅₀ (nM) 15.218.522.116.8
Cellular IC₅₀ (µM) 1.21.82.51.5
Glucose Uptake (% inh) 65%58%52%68%
Lactate Prod. (% inh) 72%65%58%75%
ATP Levels (% decrease) 45%38%32%50%

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDosage (mg/kg)TGI (%)Tumor Lactate (µmol/g)
HCT1165068%1.8
A5495055%2.5
U87-MG7562%1.5

(TGI: Tumor Growth Inhibition)

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by targeting a central node in cancer cell metabolism. The following diagram illustrates the signaling pathway affected by this compound.

SCAL255_Mechanism cluster_cell Cancer Cell Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 PFKFB3 PFKFB3 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate PFKFB3->F6P F2,6BP PFK1 PFK-1 PFKFB3->PFK1 Activates SCAL255 This compound SCAL255->PFKFB3 Inhibits

Caption: Mechanism of this compound action on the glycolytic pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PFKFB3 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PFKFB3.

PFKFB3_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Assay Buffer: Tris-HCl, MgCl₂, ATP, F6P Mix Combine Enzyme, Buffer, and this compound Reagents->Mix Enzyme Dilute Recombinant PFKFB3 Enzyme Enzyme->Mix Compound Prepare Serial Dilutions of this compound Compound->Mix Incubate1 Pre-incubate at 37°C Mix->Incubate1 Start Initiate Reaction with Fructose-6-Phosphate Incubate1->Start Incubate2 Incubate at 37°C for 30 min Start->Incubate2 Couple Add Coupling Enzymes (Aldolase, TPI, GPDH) and NADH Incubate2->Couple Read Measure Decrease in NADH Absorbance at 340 nm Couple->Read

Caption: Workflow for the PFKFB3 enzymatic inhibition assay.

Protocol:

  • Recombinant human PFKFB3 is incubated with varying concentrations of this compound in a 96-well plate.

  • The reaction is initiated by the addition of ATP and fructose-6-phosphate (F6P).

  • The product, fructose-2,6-bisphosphate (F2,6BP), is measured using a coupling enzyme system where the rate of NADH oxidation is proportional to the F2,6BP concentration.

  • The decrease in absorbance at 340 nm is monitored kinetically.

  • IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog in cancer cells treated with this compound.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are treated with this compound or vehicle control for 24 hours.

  • The fluorescent glucose analog, 2-NBDG, is added to the culture medium and incubated for 1 hour.

  • Cells are washed with PBS to remove extracellular 2-NBDG.

  • Intracellular fluorescence is measured using a plate reader with excitation/emission wavelengths of 485/535 nm.

  • The percentage inhibition of glucose uptake is calculated relative to the vehicle-treated control.

Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted by cancer cells into the culture medium.

Protocol:

  • Cancer cells are treated with this compound or vehicle control for 48 hours.

  • Aliquots of the culture medium are collected.

  • The medium is incubated with a reaction mixture containing lactate oxidase and a colorimetric probe.

  • Lactate oxidase converts lactate to pyruvate and H₂O₂, and the H₂O₂ reacts with the probe to generate a colored product.

  • The absorbance is measured at 570 nm.

  • Lactate concentrations are determined from a standard curve, and the percentage inhibition is calculated.

Logical Relationships in Drug Action

The following diagram illustrates the logical flow from target engagement to the observed cellular and in vivo effects of this compound.

Logical_Flow Target This compound Binds to PFKFB3 Enzyme_Inhibition Inhibition of PFKFB3 Enzymatic Activity Target->Enzyme_Inhibition Metabolic_Shift Decreased Glycolytic Flux Enzyme_Inhibition->Metabolic_Shift Glucose_Uptake Reduced Glucose Uptake Metabolic_Shift->Glucose_Uptake Lactate_Prod Reduced Lactate Production Metabolic_Shift->Lactate_Prod Cellular_Effect Decreased ATP Production Metabolic_Shift->Cellular_Effect Cell_Growth Inhibition of Cell Proliferation Cellular_Effect->Cell_Growth InVivo_Effect Tumor Growth Inhibition Cell_Growth->InVivo_Effect

Early-Stage Preclinical Toxicity Profile of SCAL-255: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255 is a novel, potent, small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. It is under investigation as a therapeutic agent for cancers that are highly dependent on oxidative phosphorylation (OXPHOS). This technical whitepaper provides a comprehensive overview of the early-stage, preclinical toxicity and safety profile of this compound. The data herein is compiled from publicly available research, primarily the work of Zhou, Y. et al., as published in the European Journal of Medicinal Chemistry in 2023. This document details the in vitro and in vivo toxicological assessments of this compound, including its mechanism of action, cellular effects, and preliminary safety in animal models. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided to support the reproducibility of the findings. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the methodologies and mechanisms discussed.

Introduction

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is a critical enzyme in the electron transport chain, responsible for a significant portion of cellular ATP production through oxidative phosphorylation. In many cancer phenotypes, there is a metabolic reliance on OXPHOS, making mitochondrial complex I an attractive target for therapeutic intervention. This compound was developed as a potent inhibitor of this complex, demonstrating significant anti-proliferative effects in OXPHOS-dependent cancer cell lines. This document serves as a technical guide to the early-stage toxicological evaluation of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the function of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events that contribute to its anti-cancer activity.

The primary mechanism of action of this compound involves the following key effects:

  • Inhibition of Oxygen Consumption Rate (OCR): By blocking complex I, this compound significantly reduces the rate of oxygen consumption in cancer cells, a direct indicator of inhibited oxidative phosphorylation.

  • Induction of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to an increase in the production of reactive oxygen species, inducing oxidative stress within the cancer cells.

  • Reduction of Mitochondrial Membrane Potential (MMP): Inhibition of complex I leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a trigger for apoptosis.

SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts OCR Oxygen Consumption Rate (OCR) ETC->OCR Decreases ROS Reactive Oxygen Species (ROS) ETC->ROS Increases MMP Mitochondrial Membrane Potential (MMP) ETC->MMP Decreases Apoptosis Apoptosis ROS->Apoptosis Induces MMP->Apoptosis Induces

Figure 1. This compound Mechanism of Action Pathway.

In Vitro Toxicity and Efficacy

The in vitro activity of this compound was evaluated in both cancerous and non-cancerous cell lines to determine its potency and selectivity.

Quantitative In Vitro Data
Cell LineCell TypeParameterValueReference
HCT 116Human Colorectal CarcinomaIC500.52 - 5.81 nM
KG-1Human Acute Myeloid LeukemiaIC500.52 - 5.81 nM
NCM460Normal Human Colon EpithelialInhibitory EffectLittle to none
-Mitochondrial Complex IIC501.14 µM
Experimental Protocols

3.2.1. Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer and normal cell lines.

  • Cell Lines: HCT 116, KG-1, and NCM460.

  • Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay is typically used.

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • This compound is serially diluted to a range of concentrations and added to the wells.

    • Cells are incubated with the compound for a specified period (e.g., 72 or 96 hours).

    • The assay reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curve.

3.2.2. Mitochondrial Function Assays

  • Objective: To assess the impact of this compound on mitochondrial function.

  • Methods:

    • Oxygen Consumption Rate (OCR): Measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). Cells are treated with this compound, and the OCR is monitored in real-time.

    • Reactive Oxygen Species (ROS) Production: Detected using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate). Cells are treated with this compound, the probe is added, and the fluorescence intensity, which correlates with ROS levels, is measured.

    • Mitochondrial Membrane Potential (MMP): Assessed using cationic fluorescent dyes like JC-1 or TMRE (tetramethylrhodamine, ethyl ester). A decrease in fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of MMP.

In Vivo Safety and Efficacy

The in vivo safety and efficacy of this compound were evaluated in a murine xenograft model.

Quantitative In Vivo Data
Animal ModelParameterDoseValueReference
MiceMaximum Tolerated Dose (MTD)-68 mg/kg
KG-1 XenograftTumor Growth Inhibition5 mg/kg (i.p.)61.5%
KG-1 XenograftBody Weight Change5 mg/kg (i.p.)No significant change
KG-1 XenograftBlood Biochemical Parameters5 mg/kg (i.p.)No significant change
KG-1 XenograftHistology of Major Organs5 mg/kg (i.p.)No significant change
Experimental Protocols

4.2.1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

  • Animal Model: Typically, healthy mice of a specific strain (e.g., BALB/c or C57BL/6).

  • Method:

    • Animals are divided into groups and administered escalating doses of this compound.

    • The animals are closely monitored for a defined period for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.

    • At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs are harvested for histopathological examination.

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss (e.g., 10-20%).

4.2.2. In Vivo Efficacy and Safety Study

  • Objective: To evaluate the anti-tumor efficacy and safety of this compound in a tumor-bearing mouse model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) subcutaneously inoculated with KG-1 cells.

  • Method:

    • Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

    • The treatment group receives this compound at a specified dose and schedule (e.g., 5 mg/kg, intraperitoneally, daily for a set number of days). The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the animals are euthanized, and tumors are excised and weighed.

    • Blood is collected for complete blood count and serum biochemistry analysis.

    • Major organs (e.g., liver, kidneys, spleen, heart, lungs) are collected for histopathological assessment to evaluate for any signs of toxicity.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellLines Cancer & Normal Cell Lines Viability Cell Viability Assay (e.g., MTT) CellLines->Viability MitoFunction Mitochondrial Function Assays (OCR, ROS, MMP) CellLines->MitoFunction IC50 Determine IC50 Viability->IC50 Mechanism Elucidate Mechanism MitoFunction->Mechanism MTD_study Maximum Tolerated Dose (MTD) Study IC50->MTD_study Inform Dosing Efficacy_study Efficacy & Safety Study (Xenograft Model) Mechanism->Efficacy_study Validate Target Safety Determine Safety Profile MTD_study->Safety Efficacy_study->Safety Efficacy Evaluate Anti-Tumor Efficacy Efficacy_study->Efficacy

Figure 2. Preclinical Toxicity Assessment Workflow for this compound.

Conclusion

The early-stage preclinical data for this compound indicate that it is a potent inhibitor of mitochondrial complex I with significant anti-proliferative activity against OXPHOS-dependent cancer cells in vitro. Importantly, it demonstrates a degree of selectivity for cancer cells over normal cells. The in vivo studies show promising anti-tumor efficacy at a well-tolerated dose. The maximum tolerated dose of 68 mg/kg in mice suggests a favorable safety margin compared to its parent compound, IACS-010759. The lack of significant changes in body weight, blood parameters, and organ histology at an efficacious dose further supports its potential for continued development. These findings warrant further investigation into the long-term toxicity and pharmacokinetic profile of this compound to fully characterize its potential as a novel anti-cancer therapeutic.

Methodological & Application

SCAL-255 Experimental Protocol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-SCAL255-IVS

Abstract

This document provides detailed experimental protocols for the in vitro characterization of SCAL-255, a potent and selective inhibitor of mitochondrial complex I (CI). The described assays are designed to assess the compound's mechanism of action and its effects on cancer cell viability, mitochondrial respiration, intracellular reactive oxygen species (ROS) production, and mitochondrial membrane potential. These protocols are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting cellular metabolism.

Introduction

This compound is a pyrazole amide compound that has been identified as a potent inhibitor of the NADH-ubiquinone oxidoreductase activity of mitochondrial complex I. By targeting this essential component of the electron transport chain, this compound disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in many cancer cells. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against OXPHOS-dependent tumor cells, including human colorectal cancer and acute myeloid leukemia cell lines, while showing minimal effects on normal cells. The primary cellular effects of this compound treatment include the inhibition of oxygen consumption, an increase in intracellular ROS, and a reduction in the mitochondrial membrane potential, ultimately leading to cancer cell death.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from preclinical studies.

ParameterCell Line/SystemIC50 ValueReference
Complex I Inhibitory Activity Isolated Mitochondria1.14 µM
Cell Viability HCT 116 (Colorectal Cancer)0.52 - 5.81 nM
Cell Viability KG-1 (Acute Myeloid Leukemia)0.52 - 5.81 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its in vitro characterization.

SCAL255_Signaling_Pathway SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Component of ROS Intracellular ROS ↑ ComplexI->ROS Dysfunction leads to OCR Oxygen Consumption Rate (OCR) ↓ ETC->OCR MMP Mitochondrial Membrane Potential (ΔΨm) ↓ ETC->MMP Apoptosis Apoptosis / Cell Death OCR->Apoptosis ROS->Apoptosis MMP->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HCT 116, KG-1) CompoundPrep 2. This compound Preparation (Stock and working solutions) CellSeeding 3. Cell Seeding (96-well plates) Viability Cell Viability Assay (MTT) CellSeeding->Viability OCR_ECAR Mitochondrial Respiration (Seahorse XF Assay) CellSeeding->OCR_ECAR ROS_Assay Intracellular ROS (DCFDA Assay) CellSeeding->ROS_Assay MMP_Assay Mitochondrial Potential (JC-1 Assay) CellSeeding->MMP_Assay DataCollection 1. Data Collection (Plate reader, Flow cytometer) Viability->DataCollection OCR_ECAR->DataCollection ROS_Assay->DataCollection MMP_Assay->DataCollection IC50 2. IC50 Calculation DataCollection->IC50 StatisticalAnalysis 3. Statistical Analysis IC50->StatisticalAnalysis

Application Notes: Measuring the Anti-Proliferative Effects of SCAL-255, a Novel Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-255 is a novel and potent inhibitor of mitochondrial complex I, a critical component of the electron transport chain. By disrupting oxidative phosphorylation (OXPHOS), this compound has demonstrated significant anti-tumor activity in cancer cells that are highly dependent on this metabolic pathway.[1] In preclinical studies, this compound has shown potent in vitro inhibitory activity against human colorectal cancer (HCT 116) and acute myeloid leukemia (AML) cell lines (KG-1), with IC50 values in the nanomolar range (0.52 to 5.81 nM).[1] These findings suggest that this compound holds promise as a therapeutic agent for OXPHOS-dependent cancers.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines using two standard cell-based assays: the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which quantifies DNA synthesis.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The subsequent energy stress and oxidative damage can activate downstream signaling pathways that arrest the cell cycle and induce apoptosis. A key pathway affected is the Akt-FOXO signaling axis, where inhibition of mitochondrial complex I can lead to the deactivation of Akt and subsequent activation of FOXO transcription factors, which can promote the expression of genes involved in cell cycle arrest and apoptosis.

cluster_0 Mitochondrion cluster_1 Cellular Processes ETC Electron Transport Chain Complex_I Complex I ATP_prod ATP Production Complex_I->ATP_prod -| ROS_prod ROS Production Complex_I->ROS_prod + Akt Akt ATP_prod->Akt -| ROS_prod->Akt -| FOXO FOXO Akt->FOXO -| Cell_Cycle Cell Cycle Progression FOXO->Cell_Cycle -| Apoptosis Apoptosis FOXO->Apoptosis + Proliferation Cell Proliferation Cell_Cycle->Proliferation SCAL_255 This compound SCAL_255->Complex_I Inhibition

Figure 1. This compound Signaling Pathway. Inhibition of Mitochondrial Complex I by this compound leads to decreased ATP and increased ROS, which in turn inhibits the pro-proliferative Akt-FOXO pathway.

Experimental Protocols

Two robust methods for assessing the anti-proliferative effects of this compound are the MTT and BrdU assays. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][3] The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[4]

Cell Lines and Culture Conditions

The following human cancer cell lines are recommended for testing the efficacy of this compound due to their reported sensitivity to mitochondrial complex I inhibitors:

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)
HCT 116Colorectal Carcinoma5,000 - 10,000
KG-1Acute Myeloid Leukemia10,000 - 20,000

Cells should be cultured in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Assay Procedure Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_SCAL255 Add serial dilutions of this compound Incubate_24h->Add_SCAL255 Incubate_48_72h Incubate for 48-72 hours Add_SCAL255->Incubate_48_72h MTT_Assay MTT Assay Incubate_48_72h->MTT_Assay BrdU_Assay BrdU Assay Incubate_48_72h->BrdU_Assay Add_MTT Add MTT reagent MTT_Assay->Add_MTT Add_BrdU Add BrdU reagent BrdU_Assay->Add_BrdU Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance_MTT Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance_MTT Incubate_2_24h Incubate for 2-24 hours Add_BrdU->Incubate_2_24h Fix_Denature Fix and denature DNA Incubate_2_24h->Fix_Denature Add_Antibody Add anti-BrdU antibody Fix_Denature->Add_Antibody Add_Substrate Add substrate Add_Antibody->Add_Substrate Read_Absorbance_BrdU Read absorbance at 450 nm Add_Substrate->Read_Absorbance_BrdU

References

Application Notes and Protocols for SCAL-255 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-255 is a novel and potent pyrazole amide inhibitor of mitochondrial complex I (CI). By targeting the NADH-ubiquinone oxidoreductase activity of CI, this compound disrupts the mitochondrial electron transport chain, a critical pathway for ATP production through oxidative phosphorylation (OXPHOS). In cancer cells that are highly dependent on OXPHOS for their energy demands, this inhibition leads to impaired mitochondrial function, increased reactive oxygen species (ROS) production, and ultimately, reduced cell proliferation and tumor growth. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in xenograft models of human cancers, particularly those reliant on mitochondrial respiration, such as acute myeloid leukemia (AML).

These application notes provide a detailed overview of the use of this compound in mouse xenograft models, including dosage information, experimental protocols, and the underlying signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for this compound in a mouse xenograft model.

ParameterValueCell LineMouse ModelSource
Maximum Tolerated Dose (MTD) 68 mg/kgN/AMice[1][2]
Tumor Growth Inhibition 61.5%KG-1 (AML)Subcutaneous Xenograft[1]
Administration Route Intraperitoneal (i.p.)KG-1 (AML)Subcutaneous Xenograft[1]

Note: The specific therapeutic dosage, dosing frequency, and vehicle used to achieve the 61.5% tumor growth inhibition in the KG-1 xenograft model are not explicitly detailed in the primary publication abstract. The protocol provided below is based on the reported MTD and standard practices for this type of in vivo study.

Signaling Pathway

SCAL_255_Signaling_Pathway Complex_I Complex_I MMP MMP Complex_I->MMP Disrupts ATP ATP MMP->ATP Reduces

Caption: Mechanism of action of this compound.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment Cell_Culture 1. KG-1 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation Cell_Harvest->Implantation Drug_Prep 3. This compound Formulation Treatment 6. Treatment Initiation (this compound or Vehicle) Drug_Prep->Treatment Tumor_Growth 5. Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Tumor_Growth->Treatment Monitoring 7. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Experimental workflow for this compound efficacy testing.

Experimental Protocols

1. Cell Culture

  • Cell Line: Human acute myeloid leukemia (AML) KG-1 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

2. Animal Model

  • Species: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.

3. Preparation of this compound Formulation

  • Note: The specific vehicle used in the primary study by Zhou et al. is not publicly available. A common vehicle for pyrazole-based compounds is a formulation of DMSO, PEG300, Tween 80, and saline. The following is a suggested formulation protocol that should be optimized for solubility and stability.

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Working Solution: For a target dose of 34 mg/kg (approximately half the MTD) in a 20g mouse with an injection volume of 100 µL, prepare the working solution as follows:

    • Calculate the required amount of this compound per mouse: 34 mg/kg * 0.02 kg = 0.68 mg.

    • Prepare a dosing solution with a final concentration of 6.8 mg/mL.

    • A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • To prepare 1 mL of the final formulation:

      • 100 µL of 100% DMSO (containing the dissolved this compound)

      • 400 µL of PEG300

      • 50 µL of Tween 80

      • 450 µL of sterile saline

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh on each day of dosing.

  • Vehicle Control: Prepare a vehicle solution with the same composition but without this compound.

4. Xenograft Implantation

  • Harvest KG-1 cells during the logarithmic growth phase.

  • Wash the cells twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Anesthetize the mice using isoflurane or another approved anesthetic.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

5. Treatment Protocol

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 34 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Dosing Schedule (Suggested): Administer treatment once daily (QD) for a cycle of 21 days. The optimal dosing schedule should be determined empirically.

  • Monitor tumor volume and body weight 2-3 times per week.

6. Study Endpoint and Analysis

  • The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

  • Euthanize mice according to institutional guidelines.

  • Excise tumors, measure their final weight, and process them for further analysis (e.g., histology, western blotting, or pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Conclusion

This compound represents a promising therapeutic agent for OXPHOS-dependent cancers. The protocols outlined above provide a framework for conducting in vivo efficacy studies in mouse xenograft models. Researchers should optimize the dosage and administration vehicle for their specific experimental setup, while adhering to ethical guidelines for animal research. These application notes are intended to serve as a guide and may require modification based on the specific research objectives and institutional protocols.

References

Application Note: Measuring Mitochondrial Dysfunction with SCAL-255 using the Seahorse XF Cell Mito Stress Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the effects of SCAL-255, a novel mitochondrial complex I inhibitor, on cellular respiration. By following this protocol, researchers can obtain critical insights into the mechanism of action of this compound and its impact on mitochondrial health.

This compound has been identified as a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain (ETC).[1] Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and ATP production. This protocol will enable the user to quantify the inhibitory effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.

Signaling Pathway of this compound Action

This compound exerts its effects by directly inhibiting Complex I of the mitochondrial electron transport chain. This disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The subsequent reduction in the proton motive force across the inner mitochondrial membrane leads to decreased ATP synthesis and a reduction in the oxygen consumption rate.

sca_255_pathway cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I NADH->Complex_I e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex_II Complex II Succinate->Complex_II e- ATP_Synthase_matrix ATP Synthase ATP ATP ATP_Synthase_matrix->ATP ADP ADP + Pi ADP->ATP_Synthase_matrix H+ CoQ CoQ Complex_I->CoQ e- H_ions_ims H+ Complex_I->H_ions_ims H+ Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cyt c Complex_III->CytC e- Complex_III->H_ions_ims H+ Complex_IV Complex IV CytC->Complex_IV e- Complex_IV->H_ions_ims H+ O2 O₂ Complex_IV->O2 e- H_ions_ims->ATP_Synthase_matrix H+ H2O H₂O O2->H2O SCAL255 This compound SCAL255->Complex_I

Caption: Mechanism of this compound inhibition of Complex I.

Experimental Workflow

The following diagram outlines the major steps for performing the Seahorse XF Cell Mito Stress Test with this compound treatment.

seahorse_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis hydrate_cartridge Hydrate Sensor Cartridge seed_cells Seed Cells in XF Plate prep_media Prepare Assay Medium seed_cells->prep_media prep_compounds Prepare this compound & Mito Stress Reagents prep_media->prep_compounds wash_cells Wash & Equilibrate Cells prep_compounds->wash_cells load_cartridge Load Sensor Cartridge wash_cells->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay analyze_data Analyze Data in Seahorse Analytics run_assay->analyze_data normalize_data Normalize Data (e.g., to protein concentration) analyze_data->normalize_data

Caption: Seahorse XF experimental workflow.

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
Seahorse XF96 Cell Culture MicroplatesAgilent Technologies102416-100
Seahorse XF96 Sensor CartridgesAgilent Technologies102416-100
Seahorse XF CalibrantAgilent Technologies100840-000
Seahorse XF Base MediumAgilent Technologies102353-100
GlucoseSigma-AldrichG8270
Sodium PyruvateThermo Fisher Scientific11360070
L-GlutamineThermo Fisher Scientific25030081
This compoundSynthesized as described[1] or custom synthesisN/A
Seahorse XF Cell Mito Stress Test KitAgilent Technologies103015-100
Cell Line of Interest (e.g., HCT 116, KG-1)ATCCCCL-247, CCL-246
Cell Culture Medium (e.g., DMEM, RPMI)Thermo Fisher ScientificVaries by cell line
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTAThermo Fisher Scientific25300054
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023

Experimental Protocols

Day 1: Cell Seeding and Cartridge Hydration
  • Hydrate Sensor Cartridge:

    • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

    • Place the Seahorse XF Sensor Cartridge into the utility plate, ensuring the sensors are submerged.

    • Incubate overnight at 37°C in a non-CO₂ incubator.

  • Seed Cells:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a Seahorse XF96 cell culture microplate at the optimal density for your cell type. Refer to the table below for starting recommendations.

    • Leave the four corner wells for background correction (media only).

    • Incubate the cell plate overnight at 37°C in a humidified 5% CO₂ incubator.

Cell TypeSeeding Density (cells/well)
Adherent (e.g., HCT 116)15,000 - 30,000
Suspension (e.g., KG-1)50,000 - 100,000

Note: For suspension cells, the plate must be pre-coated with an attachment solution like Cell-Tak™.

Day 2: Seahorse XF Assay
  • Prepare Seahorse XF Assay Medium:

    • Warm Seahorse XF Base Medium to 37°C.

    • Supplement with glucose, sodium pyruvate, and L-glutamine to the desired final concentrations (see table below).

    • Adjust the pH to 7.4 with 0.1 M NaOH.

    • Keep the medium warm (37°C) until use.

ReagentStock ConcentrationFinal Concentration
Glucose1 M10 mM
Sodium Pyruvate100 mM1 mM
L-Glutamine200 mM2 mM
  • Prepare this compound and Mito Stress Test Reagents:

    • Reconstitute the Seahorse XF Cell Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF Assay Medium to the desired stock concentrations.

    • Prepare a stock solution of this compound in DMSO. Further dilute in Seahorse XF Assay Medium to create a range of working concentrations for injection. It is recommended to perform a dose-response experiment to determine the optimal concentration. A starting range of 1 nM to 10 µM is suggested based on reported IC50 values.[1]

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells twice with 180 µL of pre-warmed Seahorse XF Assay Medium.

    • After the final wash, add 180 µL of Seahorse XF Assay Medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.

  • Load Sensor Cartridge:

    • Remove the hydrated sensor cartridge from the incubator.

    • Load the injection ports with the prepared compounds as described in the table below.

PortCompound
AThis compound (or vehicle control)
BOligomycin
CFCCP
DRotenone/Antimycin A
  • Run the Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Once calibration is complete, replace the utility plate with the cell plate.

    • Start the assay. The instrument will measure basal OCR before injecting the compounds sequentially and measuring OCR after each injection.

Data Analysis

The Seahorse XF data is automatically collected and can be analyzed using the Seahorse Analytics software.[2] The key parameters of the Mito Stress Test are calculated as follows:

ParameterCalculationInterpretation
Basal Respiration (Last OCR measurement before first injection) - (Non-Mitochondrial Respiration)The baseline oxygen consumption of the cells.
ATP Production (Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection)The portion of basal respiration used for ATP synthesis.
Proton Leak (Minimum OCR after oligomycin injection) - (Non-Mitochondrial Respiration)The remaining basal respiration not coupled to ATP production, often associated with proton leak across the inner mitochondrial membrane.
Maximal Respiration (Maximum OCR after FCCP injection) - (Non-Mitochondrial Respiration)The maximum respiratory capacity of the mitochondria.
Spare Respiratory Capacity (Maximal Respiration) - (Basal Respiration)The ability of the cell to respond to an increased energy demand.
Non-Mitochondrial Respiration Minimum OCR after Rotenone/Antimycin A injectionOxygen consumption from cellular processes outside of the mitochondria.

For this compound treated wells, a dose-dependent decrease in basal respiration, ATP production, and maximal respiration is expected.

Troubleshooting

IssuePossible CauseSuggested Solution
High OCR variability between wells Uneven cell seeding.Ensure a single-cell suspension and optimize seeding technique. Allow the plate to sit at room temperature for 1 hour before incubation to promote even cell distribution.
Low OCR signal Too few cells or cells are metabolically inactive.Increase cell seeding density. Ensure cells are healthy and in the log growth phase.
No response to FCCP FCCP concentration is suboptimal or toxic.Perform an FCCP titration to determine the optimal concentration for your cell type.
Unexpected results with this compound Incorrect concentration, compound instability, or off-target effects.Verify the concentration and preparation of this compound. Run a full dose-response curve. Consider alternative assays to confirm the mechanism of action.

Conclusion

This application note provides a comprehensive protocol for evaluating the effects of the mitochondrial complex I inhibitor this compound on cellular respiration using the Agilent Seahorse XF Cell Mito Stress Test. By following these detailed steps, researchers can effectively characterize the bioenergetic profile of cells treated with this compound, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Application Note: Measuring Mitochondrial Membrane Potential After SCAL-255 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are critical cellular organelles responsible for energy production through oxidative phosphorylation. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. A disruption in ΔΨm is associated with mitochondrial dysfunction, which is implicated in various pathologies and is a common mechanism of drug-induced toxicity. SCAL-255 is a novel compound under investigation for its biological activities. Preliminary studies suggest that this compound may exert its effects by modulating mitochondrial function. Therefore, accurate measurement of ΔΨm after this compound treatment is crucial to understanding its mechanism of action.

This application note provides detailed protocols for measuring mitochondrial membrane potential in cultured cells following treatment with the hypothetical compound this compound, which is presumed to decrease ΔΨm. The protocols described utilize common fluorescent probes, including Tetramethylrhodamine, Methyl Ester (TMRM), Tetramethylrhodamine, Ethyl Ester (TMRE), and JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). These methods are adaptable for various experimental platforms, including fluorescence microscopy, microplate assays, and flow cytometry.

Principle of the Assays

The measurement of ΔΨm typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[1] In healthy, energized mitochondria with a high membrane potential, these dyes accumulate and emit a strong fluorescent signal.[2] Conversely, in cells with depolarized mitochondria due to treatment with a compound like this compound, the accumulation of these dyes is reduced, leading to a decrease in fluorescence intensity.[1]

  • TMRM and TMRE: These are monovalent cationic dyes that accumulate in the mitochondria of healthy cells. A decrease in mitochondrial membrane potential results in a decreased fluorescent signal.[1][3] TMRM can be used in non-quenching mode at low concentrations, where the signal is directly proportional to the ΔΨm.[1]

  • JC-1: This ratiometric dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[4][5] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization that is less susceptible to variations in cell number or dye loading.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell types and experimental conditions.

Protocol 1: TMRM/TMRE Staining for Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative analysis of ΔΨm in adherent cells.[1]

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • TMRM or TMRE stock solution (e.g., 10 mM in DMSO)[2][6]

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[1]

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 10 mM stock in DMSO)[3]

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC for TMRM/TMRE)[2]

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (solvent only) and a positive control (e.g., 10-20 µM FCCP for 10-15 minutes).[1][3]

  • Staining Solution Preparation: Prepare a fresh working solution of TMRM or TMRE in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 25-250 nM.[1][2]

  • Staining: Remove the culture medium and add the pre-warmed TMRM/TMRE working solution.[1]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][2]

  • Washing (Optional): Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.[1]

  • Imaging: Image the cells immediately using a fluorescence microscope. For TMRM, use an excitation/emission of approximately 548/574 nm. For TMRE, use an excitation/emission of approximately 549/575 nm.[1][3]

Data Analysis: Quantify the mean fluorescence intensity of the mitochondrial region in multiple cells for each treatment condition. Normalize the fluorescence intensity of this compound treated cells to the vehicle control.

Protocol 2: JC-1 Staining for Flow Cytometry

This protocol allows for the quantitative analysis of ΔΨm in a population of suspended or adherent cells.[7]

Materials:

  • Suspension or adherent cells

  • This compound

  • Complete cell culture medium

  • JC-1 stock solution (e.g., 200 µM in DMSO)[7]

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control[7]

  • Flow cytometer with 488 nm excitation and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in complete medium at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Compound Treatment: Treat cells with this compound at desired concentrations and for the appropriate time. Include vehicle and positive controls (e.g., 50 µM CCCP for 5-15 minutes).[7]

  • JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 1-10 µM.[4]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[4][7]

  • Washing (Optional): Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and resuspend in pre-warmed assay buffer or PBS.[8] A wash step is generally not required for flow cytometry.[1]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic or depolarized cells will show high green fluorescence.

Data Analysis: Quantify the percentage of cells in the high red fluorescence (healthy) and high green fluorescence (depolarized) populations. Calculate the ratio of red to green fluorescence intensity for each sample.

Protocol 3: TMRM/TMRE Microplate Assay

This protocol is suitable for high-throughput screening of compounds affecting ΔΨm.[3]

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound

  • Complete cell culture medium

  • TMRM or TMRE stock solution

  • FCCP or CCCP

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.[3]

  • Compound Treatment: Treat cells with a concentration range of this compound. Include wells with untreated cells, cells treated with an uncoupler (e.g., FCCP), and wells without cells for background fluorescence.[1]

  • Staining: Add TMRM or TMRE working solution to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the wells with pre-warmed PBS or assay buffer.

  • Fluorescence Reading: Read the fluorescence on a microplate reader with appropriate excitation and emission wavelengths.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) Measured by TMRM Fluorescence Microscopy

Treatment GroupThis compound Concentration (µM)Mean TMRM Fluorescence Intensity (Arbitrary Units)Standard Deviation% of Vehicle Control
Vehicle Control0 (DMSO)1500± 120100%
This compound11250± 11083.3%
This compound5800± 9553.3%
This compound10450± 6030.0%
Positive Control20 µM FCCP300± 4520.0%

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) Measured by JC-1 Flow Cytometry

Treatment GroupThis compound Concentration (µM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)Red/Green Fluorescence Ratio
Vehicle Control0 (DMSO)92%8%11.5
This compound175%25%3.0
This compound540%60%0.67
This compound1015%85%0.18
Positive Control50 µM CCCP5%95%0.05

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cells (Adherent or Suspension) treatment 2. Treat with this compound (Include Vehicle & Positive Controls) cell_culture->treatment staining 3. Add Fluorescent Dye (TMRM, TMRE, or JC-1) treatment->staining incubation 4. Incubate (15-30 min, 37°C) staining->incubation microscopy Microscopy (Image Acquisition) incubation->microscopy flow_cytometry Flow Cytometry (Data Acquisition) incubation->flow_cytometry plate_reader Plate Reader (Fluorescence Measurement) incubation->plate_reader data_analysis 5. Data Analysis (Quantify Fluorescence) microscopy->data_analysis flow_cytometry->data_analysis plate_reader->data_analysis

Caption: Experimental workflow for measuring mitochondrial membrane potential.

signaling_pathway SCAL255 This compound Mitochondrion Mitochondrion SCAL255->Mitochondrion Targets DeltaPsiM Decrease in ΔΨm Mitochondrion->DeltaPsiM Leads to ATP_Production Decreased ATP Production DeltaPsiM->ATP_Production ROS_Production Increased ROS Production DeltaPsiM->ROS_Production Apoptosis Apoptosis ATP_Production->Apoptosis ROS_Production->Apoptosis

Caption: Hypothetical signaling pathway of this compound affecting mitochondria.

References

Application Notes and Protocols: SCAL-255 Treatment in HCT116 and KG-1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-255 is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] By disrupting oxidative phosphorylation (OXPHOS), this compound has demonstrated significant anti-proliferative activity in cancer cell lines that are highly dependent on this metabolic pathway. These application notes provide detailed protocols for studying the effects of this compound on the human colorectal carcinoma cell line HCT116 and the acute myeloid leukemia cell line KG-1, both of which are susceptible to mitochondrial complex I inhibition. The following sections detail the cytotoxic and metabolic effects of this compound and provide standardized protocols for its evaluation.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the effects of this compound on HCT116 and KG-1 cell lines.

ParameterHCT116KG-1Reference
Cell Type Human Colorectal CarcinomaHuman Acute Myeloid Leukemia
This compound IC50 (Mitochondrial Complex I) 1.14 µM1.14 µM[1]
Effective Concentration for Proliferation Inhibition (96h) 0.01 - 10 nM0.01 - 10 nM[1]
Effective Concentration for ROS Induction & MMP Reduction 0.13 - 2 nM0.13 - 2 nM[1]
Effective Concentration for OCR Inhibition (24h) 2 - 10 nMNot Specified[1]

Signaling Pathway

This compound exerts its cytotoxic effects by directly inhibiting Complex I of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream events including the inhibition of oxidative phosphorylation, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS), ultimately culminating in apoptosis and cell cycle arrest.

SCAL255_Pathway cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Effects SCAL255 This compound Complex_I Complex I (NADH Dehydrogenase) SCAL255->Complex_I Inhibits UQ Ubiquinone (CoQ) Complex_I->UQ H_plus_gradient Proton Gradient Complex_I->H_plus_gradient Pumps H⁺ ROS Reactive Oxygen Species (ROS) ↑ Complex_I->ROS Complex_II Complex II Complex_II->UQ Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_III->H_plus_gradient Pumps H⁺ Complex_IV Complex IV O2 O₂ Complex_IV->O2 Complex_IV->H_plus_gradient Pumps H⁺ UQ->Complex_III CytC->Complex_IV ATP_Synthase ATP Synthase ATP_Synthase->ATP NADH NADH NADH->Complex_I H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase MMP_decrease Mitochondrial Membrane Potential (ΔΨm) ↓ Cell_Cycle_Arrest Cell Cycle Arrest ATP->Cell_Cycle_Arrest Energy for Progression ↓ H_plus_gradient->ATP_Synthase H_plus_gradient->MMP_decrease Maintains Apoptosis Apoptosis ROS->Apoptosis MMP_decrease->Apoptosis

Caption: this compound inhibits Complex I, leading to decreased ATP, increased ROS, and apoptosis.

Experimental Protocols

Cell Culture

HCT116 Cells:

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells when they reach 80-90% confluency.

KG-1 Cells:

  • Media: IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of HCT116 and KG-1 cells.

Cell_Viability_Workflow start Start plate_cells Plate HCT116 or KG-1 cells in 96-well plates start->plate_cells treat_cells Treat with this compound (0.01 - 10 nM) for 96h plate_cells->treat_cells add_mtt Add MTT reagent (0.5 mg/mL final conc.) treat_cells->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Seed HCT116 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 nM) and a vehicle control (DMSO) for 96 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Protocol:

  • Seed HCT116 or KG-1 cells in a 6-well plate and treat with this compound (e.g., 1, 5, 10 nM) for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Protocol:

  • Seed HCT116 or KG-1 cells and treat with this compound (e.g., 1, 5, 10 nM) for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Measurement of Mitochondrial Membrane Potential (MMP) (JC-1 Assay)

This protocol assesses the impact of this compound on mitochondrial health.

Protocol:

  • Seed HCT116 or KG-1 cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound (e.g., 0.13, 0.5, 2 nM) for 24 hours.

  • Remove the treatment medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) using a fluorescence plate reader or microscope.

  • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This protocol measures the generation of ROS following this compound treatment.

ROS_Detection_Workflow start Start plate_cells Plate HCT116 or KG-1 cells start->plate_cells load_dye Load cells with DCFH-DA (10 µM) plate_cells->load_dye treat_cells Treat with this compound (0.13 - 2 nM) load_dye->treat_cells measure_fluorescence Measure fluorescence (Ex/Em ~485/530 nm) treat_cells->measure_fluorescence end End measure_fluorescence->end

Caption: Workflow for detecting intracellular ROS using DCFH-DA.

Protocol:

  • Seed HCT116 or KG-1 cells in a black, clear-bottom 96-well plate.

  • Wash the cells and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Treat the cells with this compound (e.g., 0.13, 0.5, 2 nM).

  • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

This compound is a valuable tool for investigating the role of mitochondrial metabolism in cancer. The protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this compound on HCT116 and KG-1 cells, facilitating further research into its therapeutic potential. These standardized methods will enable researchers to obtain reproducible and reliable data, contributing to the development of novel anti-cancer strategies targeting cellular metabolism.

References

In Vivo Administration of SCAL-255 for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCAL-255 is a novel, potent mitochondrial complex I (CI) inhibitor that has demonstrated significant antitumor activity in preclinical models of cancers dependent on oxidative phosphorylation (OXPHOS). As a pyrazole amide derivative of IACS-010759, this compound exhibits a favorable safety profile and enhanced tolerability, making it a promising candidate for further cancer research and development. These application notes provide detailed protocols for the in vivo administration of this compound, along with a summary of its mechanism of action and key preclinical data to guide researchers in their study design.

Mechanism of Action

This compound functions as a potent inhibitor of NADH-ubiquinone oxidoreductase, also known as mitochondrial complex I, a critical component of the electron transport chain.[1] This inhibition disrupts cellular respiration and energy production in cancer cells that are heavily reliant on OXPHOS for their metabolic needs. The downstream effects of this compound administration include impaired mitochondrial function, a decrease in the oxygen consumption rate, an increase in intracellular reactive oxygen species (ROS), and a significant impact on the mitochondrial membrane potential.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_CellularEffects Cellular Effects SCAL255 This compound ComplexI Mitochondrial Complex I (NADH Oxidoreductase) SCAL255->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Component of ATP ATP Production ROS Reactive Oxygen Species (ROS) ComplexI->ROS Upregulates (when inhibited) OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives OXPHOS->ATP Leads to TumorCell OXPHOS-Dependent Tumor Cell ATP->TumorCell Energy Source For Apoptosis Apoptosis ROS->Apoptosis Induces TumorCell->Apoptosis Undergoes

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

ParameterValueCell Lines
Complex I Inhibitory Activity (IC50) 1.14 µM-
Antiproliferative Activity (IC50) 0.52 - 5.81 nMHCT 116 (Human Colorectal Cancer), KG-1 (Acute Myeloid Leukemia)
Effect on Normal Cells Little inhibitory effectNCM460 (Normal Colon Epithelial Cell Line)

Table 2: In Vivo Efficacy and Safety of this compound in a Mouse Xenograft Model [1]

ParameterValueModel System
Maximum Tolerated Dose (MTD) 68 mg/kgMice
Antitumor Activity (Tumor Growth Inhibitory Rate) 61.5%KG-1 Subcutaneous Xenograft Model
Administration Route Intraperitoneal (IP) InjectionMice
Safety Observations No significant changes in body weight, blood biochemical parameters, or histology of major organs.Mice

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline). The exact composition should be optimized for solubility and stability.

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles (e.g., 27-gauge)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the required concentration: Based on the desired dose (e.g., up to the MTD of 68 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution.

  • Dissolve this compound: In a sterile microcentrifuge tube, weigh the required amount of this compound. Add the appropriate volume of the vehicle to achieve the final desired concentration.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there is no precipitate.

  • Storage: Prepare the dosing solution fresh for each experiment. If short-term storage is necessary, store protected from light at 4°C. Confirm stability under these conditions prior to use.

In Vivo Antitumor Efficacy Study Using a Subcutaneous Xenograft Model

This protocol outlines the methodology for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials and Animals:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cancer cell line (e.g., KG-1 human acute myeloid leukemia cells).

  • Matrigel or a similar basement membrane matrix.

  • Sterile PBS.

  • This compound dosing solution.

  • Vehicle control solution.

  • Calipers for tumor measurement.

  • Animal scale.

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for tissue collection.

  • Formalin and other reagents for histological analysis.

Experimental Workflow:

cluster_Workflow In Vivo Efficacy Study Workflow Start Start: Acclimatize Mice Implantation Tumor Cell Implantation (e.g., KG-1 cells subcutaneously) Start->Implantation TumorGrowth Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) TumorGrowth->Randomization Treatment Administer Treatment (e.g., Intraperitoneal Injection) Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Overall Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Euthanize Mice and Collect Tumors and Organs for Analysis Endpoint->Analysis End End: Data Analysis and Reporting Analysis->End

Caption: Experimental workflow for an in vivo efficacy study.

Protocol:

  • Cell Preparation: Culture the selected cancer cells (e.g., KG-1) under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the health and body weight of the mice regularly.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration: Administer this compound or the vehicle control via intraperitoneal injection at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Collection and Analysis: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Collect major organs for histological and blood for biochemical analysis to assess toxicity.

  • Calculate Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Safety and Toxicology Assessment

Throughout the in vivo study, it is crucial to monitor for any signs of toxicity.

Parameters to Monitor:

  • Body Weight: Record the body weight of each mouse at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • Clinical Observations: Daily monitor the mice for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), or activity levels.

  • Blood Analysis: At the study endpoint, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry panel to assess hematological and organ function (e.g., liver and kidney).

  • Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) and fix them in 10% neutral buffered formalin for histopathological examination to identify any tissue damage.

Conclusion

This compound is a potent and selective mitochondrial complex I inhibitor with promising antitumor activity in preclinical models of OXPHOS-dependent cancers. The protocols provided herein offer a framework for the in vivo evaluation of this compound. Researchers should optimize these protocols based on their specific cancer models and experimental objectives. Careful monitoring of both efficacy and safety parameters is essential for the successful preclinical development of this compound.

References

Application Note: High-Throughput Analysis of Apoptosis Induction by SCAL-255 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCAL-255 is a novel and potent inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase), a critical component of the electron transport chain.[1] By disrupting mitochondrial function, this compound has demonstrated significant anti-tumor activity, particularly in cancers reliant on oxidative phosphorylation (OXPHOS).[1] Its mechanism of action involves the inhibition of the oxygen consumption rate, an increase in intracellular reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential, ultimately leading to programmed cell death, or apoptosis.[1]

This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cells using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a robust and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[4][5][6] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells.[4][6] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, producing a bright red fluorescence.[4][6] By using both Annexin V-FITC and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (less common population)

Data Presentation

The following table summarizes hypothetical data from an experiment where a human colorectal cancer cell line (HCT 116) was treated with varying concentrations of this compound for 24 hours.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0 µM)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (1 µM)75.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound (5 µM)42.1 ± 4.238.7 ± 3.119.2 ± 2.8
This compound (10 µM)15.3 ± 2.855.4 ± 4.529.3 ± 3.7

Experimental Protocols

Materials and Reagents
  • This compound

  • Human colorectal cancer cell line (e.g., HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • FITC Annexin V Apoptosis Detection Kit with PI (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer equipped with a 488 nm laser

Cell Culture and Treatment
  • Culture HCT 116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Staining Protocol for Flow Cytometry
  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Repeat the wash step.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Excite the samples with a 488 nm laser and collect the fluorescence emission for FITC at ~530 nm and for PI at >575 nm.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis a Seed HCT 116 cells b Treat with this compound a->b c Harvest cells (adherent + supernatant) b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC and PI e->f g Incubate in the dark f->g h Analyze on Flow Cytometer g->h i Gate cell populations h->i j Quantify Apoptosis i->j

Caption: Workflow for this compound induced apoptosis analysis.

Mitochondrial Apoptosis Pathway

G cluster_0 Mitochondrial Disruption cluster_1 Apoptosome Formation cluster_2 Execution Phase SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI inhibits ROS ↑ ROS ComplexI->ROS MMP ↓ Mitochondrial Membrane Potential ComplexI->MMP CytoC Cytochrome c release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 cleavage Substrates Cellular Substrates ActiveCasp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SCAL-255 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with SCAL-255 in culture media. The following question-and-answer formatted guides and FAQs address common problems and offer solutions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common initial causes of this compound precipitation in culture media?

A1: Initial precipitation of this compound upon addition to culture media can be attributed to several factors. These include the compound's inherent poor aqueous solubility, a final concentration that exceeds its solubility limit in the specific medium being used, and improper dilution techniques from the stock solution.[1]

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: A solubility test is crucial to determine the empirical solubility limit. This involves preparing a series of this compound dilutions in your culture medium, incubating them under your experimental conditions (e.g., 37°C, 5% CO2), and observing for precipitation.[1] Visual inspection and microscopic examination can identify the highest concentration that remains fully dissolved.[1]

Q3: Can the method of diluting the this compound stock solution impact its solubility?

A3: Yes, the dilution method is critical. Rapid and thorough mixing is essential when introducing a stock solution (often in a solvent like DMSO) into the aqueous culture medium. A recommended technique is to first add the stock to a small volume of media, mix well, and then transfer this to the final volume.[1] This stepwise dilution helps prevent localized high concentrations that can lead to immediate precipitation.

Q4: My this compound is a recombinant protein expressed in bacteria, and it's forming inclusion bodies. What does this mean and how can I fix it?

A4: Inclusion bodies are insoluble aggregates of misfolded protein.[2] To increase the solubility of your recombinant this compound, you can try several strategies. Lowering the induction temperature (e.g., to 18°C, 25°C, or 30°C) can slow down protein synthesis, allowing more time for proper folding.[3][4] Reducing the concentration of the inducer (e.g., IPTG) can also help prevent overwhelming the cellular folding machinery.[3][4] Additionally, using a different expression host strain or a solubility-enhancing fusion tag (like GST or MBP) can be effective.[2]

Troubleshooting Guides

Guide 1: this compound (Small Molecule) Precipitation in Liquid Media

This guide addresses insolubility issues for a small molecule version of this compound.

Problem: Precipitate is observed after adding this compound to the cell culture medium.

Possible Cause Suggested Solution
High Final Concentration Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test. Ensure your working concentration is below this limit.[1]
Improper Dilution Technique Add the this compound stock solution to a small volume of media first, mix thoroughly, and then add this to the final culture volume. Avoid adding the stock directly to a large volume without adequate mixing.[1]
Poor Initial Solubility of Powder When creating a stock solution (e.g., in DMSO), ensure the compound is fully dissolved. Vortexing for 1-2 minutes and sonicating for 5-10 minutes can aid dissolution.[1]
Suboptimal Solvent for Stock Solution While DMSO is common, other organic solvents may be more suitable for this compound. Consult the manufacturer's data sheet for recommended solvents.
Media Composition Certain components in the cell culture media, such as salts or pH, can affect the solubility of your compound.[5] Consider testing solubility in different types of media if the issue persists.
Guide 2: this compound (Recombinant Protein) Insolubility and Inclusion Body Formation

This guide provides troubleshooting steps for insoluble recombinant this compound protein expressed in a host system like E. coli.

Problem: Low yield of soluble this compound protein due to the formation of inclusion bodies.

Parameter Troubleshooting Strategy & Rationale
Induction Temperature Lower the temperature during protein expression (e.g., 18-30°C). This slows down the rate of protein synthesis, which can promote proper folding and increase solubility.[3][4]
Inducer Concentration Reduce the concentration of the inducing agent (e.g., IPTG). High levels of inducer can lead to rapid protein expression that overwhelms the cell's folding capacity, resulting in aggregation.[4]
Expression Host Utilize an expression strain designed to enhance protein folding or handle toxic proteins. Some strains are engineered to have an oxidative cytoplasmic environment to promote disulfide bond formation or co-express chaperones.[2]
Solubility-Enhancing Fusion Tags Express this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can significantly improve the solubility of the target protein.[2]
Culture Medium Using a less rich medium, such as M9 minimal medium, can slow cell growth and protein expression, potentially increasing soluble protein yield.[3] Adding glucose (around 1%) to the medium can also sometimes help.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is advisable to test a range of concentrations both above and below your intended working concentration.

  • For each concentration, add the calculated volume of the this compound stock solution to the cell culture medium and mix immediately and thoroughly.

  • Prepare a negative control sample containing the same volume of the stock solution solvent (e.g., DMSO) added to the culture medium. The final DMSO concentration should ideally not exceed 0.1%.[1]

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment.[1]

  • Visually inspect the samples for any signs of precipitation. This can be done by eye and confirmed with a microscope.

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that medium under those conditions.[1]

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Media cluster_troubleshooting Troubleshooting A This compound Powder B Add Recommended Solvent (e.g., DMSO) A->B C Vortex and Sonicate Until Fully Dissolved B->C D High Concentration Stock Solution C->D F Add Stock Solution to Small Volume D->F E Small Volume of Culture Medium E->F G Mix Thoroughly F->G H Add to Final Volume of Culture Medium G->H I Final Working Concentration H->I J Precipitation Observed? I->J K Proceed with Experiment J->K No L Perform Solubility Test to Find Max Concentration J->L Yes M Lower Final Working Concentration L->M

Caption: Workflow for preparing and troubleshooting this compound small molecule solutions.

G cluster_expression Recombinant Protein Expression cluster_problem Problem Identification cluster_solutions Optimization Strategies A Induce this compound Expression in Host Cells B Cell Lysis and Fractionation C Analyze Soluble vs. Insoluble Fractions D High Amount in Insoluble Fraction? C->D E Lower Induction Temperature (e.g., 18-30°C) D->E Yes F Reduce Inducer Concentration (e.g., IPTG) D->F Yes G Change Expression Host Strain D->G Yes H Add a Solubilizing Fusion Tag (e.g., MBP, GST) D->H Yes I Test Different Culture Media D->I Yes K Proceed to Purification D->K No J Increased Soluble this compound E->J F->J G->J H->J I->J J->K

Caption: Decision tree for troubleshooting recombinant this compound protein insolubility.

References

How to minimize SCAL-255 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource center for SCAL-255. This guide is designed to help researchers, scientists, and drug development professionals minimize the degradation of this compound in solution and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

This compound is susceptible to two main degradation pathways: hydrolysis of its ester group, which is accelerated at pH levels outside the optimal range, and photo-oxidation upon exposure to light, particularly in the UV spectrum.

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

For maximum stability, this compound should be maintained in a solution with a pH between 4.5 and 5.5. Degradation rates increase significantly at pH values above 6.0 and below 4.0.

Q3: How should I store my this compound stock solutions?

Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Protect these solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: Can I prepare working solutions in aqueous buffers like PBS?

Yes, but with caution. When preparing aqueous working solutions from a DMSO stock, always use a buffer pre-adjusted to the optimal pH range (4.5-5.5). Due to the risk of hydrolysis, these aqueous solutions should be prepared fresh for each experiment and used within 4-6 hours. Avoid storing this compound in aqueous buffers.

Q5: My solution of this compound has turned a faint yellow color. What does this indicate?

A yellowish tint is often an early indicator of oxidative degradation of the molecule's core structure. This is typically caused by prolonged exposure to light or the presence of oxidizing agents in the solvent. If you observe this color change, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. This compound has likely degraded in the working solution.1. Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. 2. Verify the pH of your buffer is within the 4.5-5.5 range. 3. Perform a stability check using the protocol provided below.
Precipitate forms after diluting DMSO stock into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer.1. Ensure the final concentration of DMSO is sufficient to maintain solubility (typically 0.5-1% v/v). 2. Increase the volume of the aqueous buffer to lower the final this compound concentration. 3. Consider using a solubilizing agent approved for your experimental system.
LC-MS analysis shows multiple peaks not present in the initial standard. This indicates the presence of degradation products.1. Review your solution preparation and storage procedures. Ensure protection from light and use of the correct pH. 2. Analyze a freshly prepared sample to confirm the identity of the parent compound peak. 3. Refer to the degradation pathway diagram to tentatively identify the degradation products.

Quantitative Stability Data

The stability of this compound (10 µM) was assessed in various buffers at different temperatures over 24 hours. The percentage of the initial compound remaining was quantified by HPLC-UV.

Buffer System pH Temperature % Remaining (4 hours) % Remaining (24 hours)
Citrate Buffer4.525°C (Room Temp)99.1%95.8%
Acetate Buffer5.025°C (Room Temp)99.5%97.2%
Phosphate Buffer6.025°C (Room Temp)92.3%78.4%
PBS7.425°C (Room Temp)75.6%41.2%
Acetate Buffer5.04°C99.8%99.1%
Acetate Buffer5.037°C91.0%68.5%

Experimental Protocol: Assessing this compound Stability

This protocol provides a method for determining the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Selected aqueous buffer (e.g., 50 mM Acetate Buffer, pH 5.0)
  • HPLC-grade water and acetonitrile
  • Calibrated pH meter
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
  • Prepare Working Solution: Dilute the 10 mM stock solution into the chosen aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration (C₀).
  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 25°C, protected from light).
  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, and inject it into the HPLC system to measure the concentration (Cₜ).
  • Data Analysis: Calculate the percentage of this compound remaining at each timepoint using the formula: % Remaining = (Peak Area at Cₜ / Peak Area at C₀) * 100.

Visualizations

Degradation and Experimental Workflows

cluster_0 Figure 1: this compound Degradation Pathways A This compound (Active Compound) B Degradant 1 (Hydrolyzed Acid) A->B Hydrolysis (pH > 6.0) C Degradant 2 (Oxidized Core) A->C Photo-oxidation (Light Exposure)

Caption: Figure 1: Primary degradation pathways for this compound in solution.

cluster_1 Figure 2: Workflow for Stability Assessment prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Dilute to 10 µM in Aqueous Buffer prep_stock->prep_work t0 3. Analyze T=0 Sample via HPLC prep_work->t0 incubate 4. Incubate Solution (Test Conditions) t0->incubate tx 5. Analyze Samples at Timepoints (T=x) incubate->tx analyze 6. Calculate % Remaining vs. T=0 tx->analyze cluster_2 Figure 3: Troubleshooting Inconsistent Results start Inconsistent or Low Activity Observed check_ph Is buffer pH between 4.5-5.5? start->check_ph check_fresh Was the aqueous solution prepared fresh (<4 hours old)? check_ph->check_fresh Yes root_cause Root Cause Likely This compound Degradation check_ph->root_cause No check_light Was the solution protected from light? check_fresh->check_light Yes check_fresh->root_cause No check_light->root_cause No other_cause Consider other experimental variables (e.g., cell viability, reagent quality). check_light->other_cause Yes solution Solution: 1. Adjust buffer pH. 2. Prepare fresh solutions. 3. Protect from light. root_cause->solution

SCAL-255 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of SCAL-255, a novel potent mitochondrial complex I (CI) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and activity for reliable experimental outcomes.

Storage Recommendations
FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor short-term storage. Protect from light.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: The stability of this compound in other solvents has not been extensively reported. It is recommended to prepare fresh solutions for aqueous-based assays.

FAQs: Stability and Storage

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the solid is completely dissolved by vortexing. For in vivo studies, the formulation may require specific solubilizing agents and vehicles to ensure bioavailability and minimize toxicity. A common approach for poorly water-soluble compounds is to prepare a nanosuspension.

Q2: My this compound solution has been stored at -20°C for over a month. Is it still viable?

A2: For optimal results, it is recommended to use stock solutions stored at -20°C within one month.[1] Beyond this period, the stability is not guaranteed, and it is advisable to use a fresh stock solution or validate the activity of the older stock in a pilot experiment. For longer-term storage, aliquoting and storing at -80°C is the preferred method.[1]

Q3: Can I store this compound in an aqueous buffer?

A3: Pyrazole amides, the chemical class of this compound, can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is strongly recommended to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

Experimental Protocols and Troubleshooting

This section provides a detailed protocol for a common in vitro cell proliferation assay using this compound and a troubleshooting guide for potential issues.

Key Experiments: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines such as HCT116 (colorectal cancer) and KG-1 (acute myeloid leukemia), where it has shown significant inhibitory activity.[2]

Materials:

  • This compound solid or stock solution in DMSO

  • HCT116 or KG-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Troubleshooting Guide: In Vitro Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS.
No or low activity of this compound Compound degradation due to improper storage or handling. The cell line is not dependent on oxidative phosphorylation (OXPHOS).Prepare a fresh stock solution of this compound. Confirm the metabolic phenotype of your cell line.
High background in control wells Contamination of cell culture or reagents. High metabolic activity of cells leading to signal saturation.Check for microbial contamination. Optimize cell seeding density to ensure the assay is in the linear range.
Inconsistent results across experiments Variation in cell passage number or health. Inconsistent incubation times.Use cells within a consistent passage number range. Ensure precise timing for all incubation steps.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

This compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain. Inhibition of complex I disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production, increased production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential. Cancer cells that are highly dependent on OXPHOS for their energy needs are particularly sensitive to this compound.

SCAL255_Mechanism This compound Mechanism of Action SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ComplexI->OXPHOS Disrupts ATP ATP Production OXPHOS->ATP Leads to Decreased ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Leads to Increased MMP Mitochondrial Membrane Potential OXPHOS->MMP Leads to Decreased CellDeath Cell Proliferation Inhibition / Apoptosis ATP->CellDeath ROS->CellDeath MMP->CellDeath Troubleshooting_Workflow Troubleshooting In Vitro Experiments with this compound Start Unexpected Experimental Result CheckCompound Check this compound Integrity (Fresh stock? Proper storage?) Start->CheckCompound CheckCells Verify Cell Health & Density (Passage number? Contamination?) Start->CheckCells CheckProtocol Review Experimental Protocol (Incubation times? Reagent concentrations?) Start->CheckProtocol CheckAssay Validate Assay Performance (Positive/Negative controls working?) CheckCompound->CheckAssay CheckCells->CheckAssay CheckProtocol->CheckAssay InvestigateMetabolism Assess Cell Line Metabolism (Is it OXPHOS-dependent?) CheckAssay->InvestigateMetabolism If controls are OK Consult Consult Literature / Technical Support InvestigateMetabolism->Consult

References

Technical Support Center: SCAL-255 ROS Detection Kit

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SCAL-255 Reactive Oxygen Species (ROS) Detection Kit. Here you will find troubleshooting guidance and frequently asked questions to ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect ROS?

This compound is a novel, cell-permeable fluorescent probe designed for the detection of intracellular ROS. Its proprietary mechanism is based on a 'non-redox' reaction with specific ROS, primarily superoxide and hydrogen peroxide. Upon reaction, a blocking group is cleaved from the this compound molecule, leading to a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader. This mechanism is designed to offer higher specificity compared to traditional probes like DCFH-DA.[1]

Q2: Can this compound be used in fixed cells?

No, this compound is not compatible with fixed cells. The assay relies on active intracellular esterases to cleave a diacetate group, a necessary step for the probe to become responsive to ROS. Cell fixation denatures these enzymes, preventing the activation of the probe.

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of this compound can vary depending on the cell type. A good starting range is 10-50 µM.[2] It is recommended to perform a concentration optimization experiment to determine the best signal-to-noise ratio for your specific cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Autofluorescence of cells or media.1. Use phenol red-free media during the assay. Analyze an unstained cell sample to determine the baseline autofluorescence.
2. Probe concentration is too high.2. Optimize the this compound concentration. Start with a lower concentration and titrate up.
3. Light-induced oxidation of the probe.3. Protect the probe from light at all stages of the experiment.
No Signal or Weak Signal 1. Insufficient ROS production in cells.1. Include a positive control, such as tert-butyl hydroperoxide (TBHP) or pyocyanin, to confirm the assay is working.[3][4]
2. Probe was not properly loaded into cells.2. Ensure cells are healthy and that the incubation time and temperature are optimal for your cell type.
3. Incorrect filter settings on the detection instrument.3. Use the recommended excitation/emission wavelengths for this compound (Excitation: 488 nm / Emission: 525 nm).
Inconsistent Results 1. Variation in cell seeding density.1. Ensure uniform cell seeding across all wells of the microplate.
2. Efflux of the probe from the cells.2. Minimize the time between probe loading, treatment, and measurement.
3. Presence of antioxidants in the media.3. Use a serum-free medium during the assay, as serum can contain antioxidants that quench the ROS signal.
Signal in Cell-Free Controls 1. Contamination of buffers or media with ROS.1. Use fresh, high-purity water and reagents to prepare all solutions.
2. Interaction of this compound with components of the experimental compound.2. Test for direct interaction between your compound and this compound in a cell-free system.

Experimental Protocols

Standard Protocol for ROS Detection in Adherent Cells
  • Seed cells in a 96-well plate at a density of 50,000 cells per well and culture overnight.[4]

  • Prepare a fresh working solution of this compound by diluting the stock solution to the desired concentration in phenol red-free media.

  • Remove the culture medium from the cells and wash once with sterile PBS.

  • Add 100 µL of the this compound working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[2]

  • Remove the this compound solution and wash the cells twice with PBS.

  • Add 100 µL of your test compound diluted in phenol red-free media to the wells. Include appropriate positive and negative controls.

  • Incubate for the desired treatment period.

  • Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 525 nm.

Flow Cytometry Protocol for ROS Detection
  • Prepare a single-cell suspension of your cells.

  • Adjust the cell concentration to 1x10^6 cells/mL in complete culture media.

  • Add the this compound working solution to the cell suspension and incubate for 30 minutes at 37°C in the dark.[3]

  • Pellet the cells by centrifugation and wash once with PBS.

  • Resuspend the cells in PBS and add your test compound.

  • Incubate for the desired treatment period.

  • Analyze the cells on a flow cytometer using the appropriate laser and filter for green fluorescence (e.g., FITC channel).

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Treatment cluster_detection Detection seed_cells Seed Adherent Cells culture Culture Overnight seed_cells->culture wash_cells1 Wash Cells (PBS) culture->wash_cells1 prepare_probe Prepare this compound Solution add_probe Incubate with this compound (30-45 min) wash_cells1->add_probe wash_cells2 Wash Cells (PBS) add_probe->wash_cells2 add_compound Add Test Compound wash_cells2->add_compound incubate Incubate add_compound->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence

Caption: Experimental workflow for ROS detection using this compound.

troubleshooting_logic start Inconsistent Results? check_seeding Check Cell Seeding Uniformity start->check_seeding Yes check_time Minimize Time Between Steps check_seeding->check_time check_media Use Serum-Free Media check_time->check_media solution Consistent Results check_media->solution

Caption: Troubleshooting logic for inconsistent results.

signaling_pathway Cell_Stress Cellular Stress ROS_Production ROS Production (Superoxide, H2O2) Cell_Stress->ROS_Production SCAL_255_active This compound (Active) (Fluorescent) ROS_Production->SCAL_255_active SCAL_255_inactive This compound (Inactive) (Non-fluorescent) SCAL_255_inactive->SCAL_255_active Oxidation Fluorescence Detectable Fluorescence SCAL_255_active->Fluorescence

Caption: Simplified this compound activation pathway.

References

Cell viability issues with high concentrations of SCAL-255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cell viability issues observed at high concentrations of SCAL-255, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing a sharp drop in cell viability at concentrations of this compound above 10 µM, which is higher than its reported IC50 for the target kinase. What could be the reason for this?

A1: A significant decrease in cell viability at concentrations well above the on-target IC50 often suggests off-target effects or the induction of a secondary, cytotoxic signaling pathway. At higher concentrations, this compound may be inhibiting other essential kinases or cellular processes, leading to apoptosis or necrosis. We recommend performing a dose-response curve with a wider concentration range to determine the cytotoxic concentration 50 (CC50) and comparing it to the efficacious concentration 50 (EC50) to calculate the therapeutic window.

Q2: Our cell viability results with this compound are inconsistent between experiments. What are the potential causes?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Culture Conditions: Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Over-confluent or stressed cells can show variable responses.

  • Compound Stability: this compound is light-sensitive. Ensure all handling steps are performed with minimal light exposure. Prepare fresh dilutions for each experiment from a frozen stock.

  • Assay Protocol: The timing of reagent addition and incubation periods are critical. Adhere strictly to the protocol to minimize variability.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.5% (v/v), as higher concentrations can be toxic to some cell lines.

Q3: How can we determine if the observed cell death at high concentrations of this compound is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Apoptotic cells will stain positive for Annexin V and negative for PI (early apoptosis) or positive for both (late apoptosis).

  • Necrotic cells will be positive for PI and negative for Annexin V.

  • Live cells will be negative for both stains.

This will provide a quantitative measure of the different modes of cell death induced by high concentrations of this compound.

Troubleshooting Guide

Problem: High background signal in the cell viability assay.
  • Possible Cause: Contamination of cell culture or reagents.

    • Solution: Regularly test cell cultures for mycoplasma contamination. Use fresh, sterile reagents.

  • Possible Cause: Incorrect wavelength or filter settings on the plate reader.

    • Solution: Verify the instrument settings are appropriate for the specific viability assay being used (e.g., MTT, MTS, CellTiter-Glo®).

Problem: Unexpectedly low cell viability even at low this compound concentrations.
  • Possible Cause: The cell line being used is particularly sensitive to this compound or the vehicle.

    • Solution: Perform a vehicle toxicity control experiment. If the cell line is highly sensitive, consider using a lower concentration of the vehicle or testing a different cell line.

  • Possible Cause: Error in compound dilution.

    • Solution: Prepare fresh serial dilutions of this compound and verify the concentrations.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on two common cancer cell lines after a 48-hour incubation period.

Cell LineThis compound Concentration (µM)% Cell Viability (MTT Assay)% Apoptotic Cells (Annexin V/PI)
HeLa 0 (Vehicle)100%2.1%
198%2.5%
585%15.2%
1062%38.7%
2521%75.4%
505%92.3%
A549 0 (Vehicle)100%1.8%
199%2.0%
592%10.5%
1075%25.1%
2535%60.9%
508%88.6%

Experimental Protocols

MTT Cell Viability Assay
  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

SCAL255_Pathway cluster_on_target On-Target Pathway (Low Concentration) cluster_off_target Off-Target Pathway (High Concentration) SCAL_low This compound (≤ 10µM) TargetKinase Target Kinase SCAL_low->TargetKinase Inhibits Proliferation Cell Proliferation & Survival TargetKinase->Proliferation Promotes SCAL_high This compound (> 10µM) OffTargetKinase Off-Target Kinase SCAL_high->OffTargetKinase Inhibits Mitochondria Mitochondrial Dysfunction SCAL_high->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to Troubleshooting_Workflow Start High Cell Viability Drop with High this compound Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Dose Confirm Dose-Response & CC50 Check_Apoptosis Perform Annexin V/PI Assay Check_Dose->Check_Apoptosis Apoptosis_Positive Apoptosis Confirmed Check_Apoptosis->Apoptosis_Positive Annexin V+ Necrosis_Positive Necrosis Observed Check_Apoptosis->Necrosis_Positive PI+ Investigate_Off_Target Investigate Off-Target Effects (e.g., Kinome Scan) Apoptosis_Positive->Investigate_Off_Target Review_Protocol Review Assay Protocol & Controls Necrosis_Positive->Review_Protocol Inconsistent_Results->Check_Dose No Check_Culture Check Cell Culture Conditions & Compound Stability Inconsistent_Results->Check_Culture Yes Check_Culture->Review_Protocol

Technical Support Center: Optimizing In Vivo Treatment Duration for SCAL-255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SCAL-255 in in vivo experiments. The following information is designed to assist in optimizing treatment duration and addressing potential challenges during your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase). By inhibiting this complex, this compound disrupts the mitochondrial electron transport chain, leading to decreased oxygen consumption, increased intracellular reactive oxygen species (ROS), and a reduction in mitochondrial membrane potential. This ultimately impairs oxidative phosphorylation (OXPHOS), a key energy-producing pathway in cancer cells that are highly dependent on it.

Q2: What is the maximum tolerated dose (MTD) of this compound in mice?

A2: In vivo safety analyses have determined the maximum tolerated dose (MTD) of this compound to be 68 mg/kg in mice. It is reported to be well-tolerated with no significant changes in body weight, blood biochemical parameters, or histology of major organs at this dose.

Q3: What is a recommended starting dose and treatment schedule for efficacy studies?

A3: Based on preclinical studies, a dose near the MTD is often used to maximize therapeutic effect. For this compound, a starting point for efficacy studies in a subcutaneous xenograft model could be intraperitoneal injection at a dose of 60-68 mg/kg. The treatment frequency will depend on the pharmacokinetics of the compound and the tumor growth rate. A common starting point is daily or every-other-day administration. Optimization of the treatment duration is crucial and should be determined empirically.

Q4: What tumor models are most sensitive to this compound?

A4: this compound has shown potent inhibitory activity against cancer cells dependent on oxidative phosphorylation. In vitro studies have demonstrated efficacy against human colorectal cancer (HCT 116) and acute myeloid leukemia (AML) cell lines (KG-1). In vivo, antitumor activity was observed in a mouse KG-1 subcutaneous xenograft model. Therefore, tumor models with high OXPHOS dependency are predicted to be most sensitive.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High toxicity observed (e.g., >20% body weight loss, lethargy, ruffled fur) at doses below the reported MTD. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.Run a vehicle-only control group to assess its toxicity. Consider alternative, biocompatible vehicles if necessary.
Incorrect Dosing: Errors in dose calculation or administration.Double-check all calculations and ensure proper administration technique (e.g., intraperitoneal vs. intravenous).
Animal Strain Variability: Different mouse strains can have varied sensitivities.Ensure the animal strain used is consistent with previous studies. If using a new strain, a pilot dose-finding study is recommended.
Lack of significant anti-tumor efficacy. Sub-optimal Dosing Schedule: The frequency and duration of treatment may be insufficient.Conduct a dose-response study with varying frequencies (e.g., daily, every other day, twice daily) and for different durations.
Tumor Model Resistance: The chosen xenograft model may not be highly dependent on OXPHOS.Characterize the metabolic profile of your tumor model. Consider screening alternative models known for their reliance on mitochondrial respiration.
Compound Instability: this compound formulation may be unstable, leading to reduced potency.Prepare fresh formulations for each administration. Assess the stability of the compound in the chosen vehicle over the duration of the experiment.
High variability in tumor growth inhibition between animals in the same treatment group. Inconsistent Tumor Implantation: Variation in the number of cells injected or the site of injection.Standardize the tumor cell implantation procedure. Ensure all animals receive a consistent number of viable cells in the same anatomical location.
Variability in Drug Administration: Inconsistent volume or site of injection.Ensure precise and consistent administration of this compound to all animals.
Individual Animal Differences: Natural biological variation within the cohort.Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the MTD of this compound in the selected mouse strain.

Methodology:

  • Animal Model: Use the same strain of mice that will be used for the efficacy studies (e.g., NOD/SCID or BALB/c nude).

  • Group Allocation: Assign at least 4-5 groups of mice (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer this compound at escalating doses. A suggested range could start from 30 mg/kg and increase to 100 mg/kg.

  • Administration: Administer this compound via the intended

Validation & Comparative

SCAL-255 vs. IACS-010759: A Comparative Analysis of Efficacy in AML Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two mitochondrial complex I inhibitors, SCAL-255 and IACS-010759, in Acute Myeloid Leukemia (AML) models. The data presented is compiled from published research to aid in the objective evaluation of these compounds.

At a Glance: Key Performance Indicators

FeatureThis compoundIACS-010759Reference
Target Mitochondrial Complex IMitochondrial Complex I[1][2]
In Vitro Potency (IC50, KG-1 AML Cells) 0.52 - 5.81 nMNot explicitly stated for KG-1, but < 10 nM in sensitive AML cells[1][3]
In Vivo Efficacy (Tumor Growth Inhibition, KG-1 Xenograft) 61.5%Not available in KG-1 model, but showed efficacy in other AML models[1][4]
Maximum Tolerated Dose (MTD) in Mice 68 mg/kg6 mg/kg[1]

Introduction

IACS-010759 is a potent and selective inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production through oxidative phosphorylation (OXPHOS).[2] By disrupting this process, IACS-010759 has demonstrated anti-tumor activity in preclinical models of AML, a cancer type often reliant on OXPHOS.[4] However, its clinical development was halted due to toxicity concerns.[5]

This compound is a novel pyrazole amide derivative of IACS-010759, also targeting mitochondrial complex I.[1] It was developed to improve upon the therapeutic window of its predecessor.[1] This guide will delve into the comparative efficacy of these two compounds based on available preclinical data.

Mechanism of Action: Targeting Mitochondrial Respiration

Both this compound and IACS-010759 exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP, an increase in reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1][2]

cluster_mitochondrion Mitochondrion cluster_inhibition ETC Electron Transport Chain (ETC) OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Complex_I Complex I Complex_I->OXPHOS disrupts ROS Reactive Oxygen Species (ROS) Complex_I->ROS increased ATP ATP OXPHOS->ATP OXPHOS->ATP decreased Apoptosis Apoptosis ATP->Apoptosis induces ROS->Apoptosis induces SCAL_255 This compound SCAL_255->Complex_I inhibit IACS_010759 IACS-010759 IACS_010759->Complex_I inhibit

Fig. 1: Mechanism of Action of this compound and IACS-010759.

In Vitro Efficacy in AML Cell Lines

Table 1: In Vitro Proliferation Assay Data
CompoundCell LineIC50 (nM)Reference
This compoundKG-10.52 - 5.81[1]
IACS-010759Sensitive AML Cells< 10[3]

In Vivo Efficacy in AML Xenograft Models

A direct comparison of in vivo efficacy was conducted in a subcutaneous xenograft model using the KG-1 AML cell line.[1]

Table 2: In Vivo Efficacy in KG-1 Xenograft Model
TreatmentDoseTumor Growth Inhibition (%)Reference
This compoundNot specified61.5[1]
IACS-010759Not specifiedNot available in KG-1 model[1]

While a direct comparison for IACS-010759 in the KG-1 model is unavailable, studies in other AML xenograft models have demonstrated its in vivo activity. For instance, in an MV4-11 AML xenograft model, daily oral administration of 7.5 mg/kg IACS-010759 significantly prolonged survival.[6][7] In a primary AML patient-derived xenograft (PDX) model, treatment with 10 mg/kg IACS-010759 extended the median survival by more than two-fold.[4]

The development of this compound appears to have successfully addressed a key limitation of IACS-010759. In vivo safety analysis revealed a maximum tolerated dose (MTD) for this compound of 68 mg/kg, which is nearly ten times higher than that of IACS-010759 (6 mg/kg).[1] This suggests a significantly improved therapeutic window for this compound.

cluster_workflow In Vivo Xenograft Experiment Workflow start AML Cell Culture (e.g., KG-1) injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (this compound or IACS-010759) tumor_growth->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Endpoint: Tumor Growth Inhibition Calculation measurement->endpoint

Fig. 2: Generalized Experimental Workflow for In Vivo Studies.

Experimental Protocols

In Vitro Proliferation Assay (General Protocol)

Human AML cell lines (e.g., KG-1) are cultured in appropriate media. Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (this compound or IACS-010759) for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. IC50 values are then calculated from the dose-response curves.

In Vivo Xenograft Study (KG-1 Model for this compound)
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Cell Inoculation: KG-1 cells are harvested and injected subcutaneously into the flanks of the mice.

  • Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered intraperitoneally.

  • Endpoint: At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated as: (1 - (average tumor weight of treated group / average tumor weight of control group)) * 100%.[1]

Summary and Conclusion

Both this compound and IACS-010759 are potent inhibitors of mitochondrial complex I with demonstrated anti-leukemic activity in AML models. The key differentiator highlighted in the available literature is the significantly improved safety profile of this compound, as evidenced by its substantially higher maximum tolerated dose compared to IACS-010759.[1] While a direct head-to-head in vivo efficacy comparison in the same AML model is limited, the data for this compound in the KG-1 xenograft model is promising.[1] The improved therapeutic window of this compound suggests it may be a more viable clinical candidate for the treatment of OXPHOS-dependent cancers like AML. Further preclinical studies, including head-to-head comparisons in various AML models, would be beneficial for a more comprehensive assessment.

References

In Vivo Validation of SCAL-255: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of SCAL-255, a novel mitochondrial complex I inhibitor, against its predecessor compound, IACS-010759, and a standard-of-care therapy for Acute Myeloid Leukemia (AML). The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound's potential as a therapeutic agent.

Comparative In Vivo Efficacy of this compound and Alternatives

The anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model using the human AML cell line KG-1. The results are summarized below in comparison to reported in vivo data for IACS-010759 and the standard-of-care combination of Venetoclax and Cytarabine in relevant AML models.

Compound/RegimenCancer ModelKey Efficacy MetricResult
This compound KG-1 Subcutaneous Xenograft Tumor Growth Inhibitory Rate 61.5% [1]
IACS-010759Primary AML Patient-Derived Xenograft (PDX)Median SurvivalExtended median survival by >2-fold at 10 mg/kg
IACS-010759OCI-AML3 Orthotopic XenograftMedian SurvivalDaily oral treatment with 1-7.5 mg/kg extended median survival
Venetoclax + CytarabineMV4-11 XenograftMedian SurvivalIncreased median survival to 74.5 days vs. 42 days for vehicle

Note: The comparative data for IACS-010759 and Venetoclax + Cytarabine were obtained from studies utilizing different AML models (PDX and MV4-11 xenografts, respectively) and may not be directly comparable to the this compound results in the KG-1 model.

Experimental Protocols

This compound In Vivo Anti-Tumor Activity in KG-1 Xenograft Model

This protocol outlines the methodology for assessing the in vivo anti-tumor efficacy of this compound in a subcutaneous KG-1 xenograft mouse model.

1. Cell Culture:

  • Human acute myeloid leukemia (AML) KG-1 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used for the study.

  • Animals are housed in a specific-pathogen-free (SPF) environment with ad libitum access to food and water.

3. Tumor Implantation:

  • KG-1 cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel.

  • A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.

4. Treatment Regimen:

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • This compound is administered intraperitoneally at a predetermined dose and schedule. The vehicle control group receives an equivalent volume of the vehicle solution.

5. Efficacy Evaluation:

  • Tumor volume is measured two to three times per week and calculated using the formula: (Length x Width²) / 2.

  • Animal body weight is recorded to monitor toxicity.

  • At the end of the study, the tumor growth inhibitory rate is calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the validation of this compound, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G cluster_0 Mitochondrion cluster_1 Cytosol Complex I Complex I e- e- Cytochrome_c Cytochrome c Complex I->Cytochrome_c Release ETC Electron Transport Chain e-->ETC Flow of electrons H+ H+ ATP_Synthase ATP Synthase H+->ATP_Synthase Gradient drives ETC->H+ Pumping ATP ATP ATP_Synthase->ATP Produces Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Complex I Inhibits

Caption: this compound signaling pathway.

G Start Start Cell_Culture KG-1 Cell Culture Start->Cell_Culture Harvest Harvest & Prepare Cells Cell_Culture->Harvest Implantation Subcutaneous Implantation in Nude Mice Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Data_Collection Tumor & Body Weight Measurement Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: In vivo experimental workflow.

References

Head-to-Head Comparison: SCAL-255 vs. Metformin in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational mitochondrial complex I inhibitor, SCAL-255, and the established anti-diabetic drug, metformin, for the treatment of colorectal cancer (CRC). While direct head-to-head clinical trials are not yet available, this document synthesizes the current preclinical evidence to offer an objective evaluation of their respective mechanisms of action, efficacy, and experimental protocols.

At a Glance: this compound vs. Metformin for CRC

FeatureThis compoundMetformin
Primary Mechanism of Action Potent and specific inhibitor of mitochondrial complex I.Primarily activates AMP-activated protein kinase (AMPK), leading to downstream inhibition of the mTOR pathway. Also exhibits AMPK-independent effects.
Reported In Vitro Efficacy (HCT 116 CRC cell line) IC50 values ranging from 0.52 to 5.81 nM.[1]IC50 values in the millimolar (mM) range (e.g., 3.2 mM for 48h).[2]
Reported In Vivo Efficacy 61.5% tumor growth inhibition in a KG-1 leukemia xenograft model at 68 mg/kg.[1]~50% tumor growth inhibition in a colorectal cancer patient-derived xenograft (PDX) model at 150 mg/kg.[3]
Selectivity Showed minimal inhibitory effect on the normal colon epithelial cell line NCM460.[1]Effects are not specific to cancer cells and can influence normal cell metabolism.

Mechanism of Action and Signaling Pathways

This compound is a novel, potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By blocking complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to impaired mitochondrial function. This includes inhibition of the oxygen consumption rate, an increase in intracellular reactive oxygen species (ROS), and a significant impact on the mitochondrial membrane potential.[1] Cancer cells that are highly dependent on OXPHOS are particularly sensitive to this inhibition.

SCAL255_Pathway SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased Mito_Potential Mitochondrial Membrane Potential ComplexI->Mito_Potential Decreased OXPHOS Oxidative Phosphorylation ATP ATP Production OXPHOS->ATP Reduced Cell_Death Cancer Cell Death

Fig. 1: this compound Mechanism of Action.

Metformin exerts its anticancer effects through multiple pathways. The most well-characterized is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5][6] Metformin is believed to inhibit mitochondrial complex I, leading to an increased AMP:ATP ratio, which in turn activates AMPK.[5] Activated AMPK then phosphorylates and inhibits key downstream targets, most notably the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis.[4][6] Metformin also has AMPK-independent effects, including the modulation of other oncogenic signaling pathways like Wnt/β-catenin and PI3K/AKT.[5][7]

Metformin_Pathway Metformin Metformin ComplexI Mitochondrial Complex I Metformin->ComplexI Inhibits AMP_ATP Increased AMP:ATP Ratio ComplexI->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Protein_Synth Protein Synthesis mTOR->Protein_Synth Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibits

Fig. 2: Metformin's Primary Signaling Pathway.

Preclinical Efficacy Data

In Vitro Studies
DrugCell LineAssayEndpointResult
This compound HCT 116 (Human Colorectal Carcinoma)Not SpecifiedIC500.52 - 5.81 nM[1]
Metformin HCT 116 (Human Colorectal Carcinoma)MTS AssayIC503.2 mM (48h)[2]
Metformin HCT 116 & SW1463 (Human Colorectal Carcinoma)CCK-8 AssayIC50HCT 116: 4.6 mM, SW1463: 13.6 mM[8]
In Vivo Studies
DrugModelDosingDurationTumor Growth Inhibition
This compound KG-1 Subcutaneous Xenograft (Leukemia)68 mg/kg (intraperitoneally)Not Specified61.5%[1]
Metformin Colorectal Cancer Patient-Derived Xenograft (PDX)150 mg/kg (orally)24 days~50%[3]
Metformin HCT 116 XenograftNot Specified4 weeksSignificant inhibition of tumor cell proliferation.[8]
Metformin Colo205 Xenograft100 mg/kgSingle DoseNo significant effect on tumor doubling time as monotherapy.[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/MTS/CCK-8)

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed HCT 116 cells in 96-well plates Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with varying concentrations of This compound or Metformin Incubate1->Treat Incubate2 Incubate for specified duration (e.g., 24, 48, 72h) Treat->Incubate2 Add_Reagent Add MTT/MTS/CCK-8 reagent to each well Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Read_Absorbance Measure absorbance (e.g., 490 nm or 570 nm) Incubate3->Read_Absorbance Calculate_Viability Calculate % cell viability relative to control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Fig. 3: General Workflow for In Vitro Cell Viability Assays.

Detailed Methodology:

  • Cell Culture: Human colorectal cancer cell lines (e.g., HCT 116) are cultured in appropriate media (e.g., McCoy's 5A for HCT 116) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^4 cells per well and allowed to adhere for 24 hours.[2][11]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or metformin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: After incubation, a solution of MTT, MTS, or CCK-8 is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm or 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined from dose-response curves.

In Vivo Colorectal Cancer Xenograft Model

Xenograft_Workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Inject_Cells Subcutaneously inject CRC cells (e.g., HCT 116) into the flank of immunodeficient mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups (Vehicle, this compound, Metformin) Tumor_Growth->Randomize Administer_Drug Administer compounds via appropriate route (e.g., oral gavage, intraperitoneal injection) Randomize->Administer_Drug Monitor_Tumor Monitor tumor volume and body weight regularly Administer_Drug->Monitor_Tumor Euthanize Euthanize mice at the end of the study Monitor_Tumor->Euthanize Pre-defined endpoint Excise_Tumor Excise tumors and weigh Euthanize->Excise_Tumor Analyze_Tissues Perform further analysis (e.g., IHC, Western blot) Excise_Tumor->Analyze_Tissues

Fig. 4: General Workflow for a Subcutaneous CRC Xenograft Model.

Detailed Methodology:

  • Animal Models: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are typically used.[8][12]

  • Cell Implantation: A suspension of human colorectal cancer cells (e.g., 2 x 10^6 HCT 116 cells) is injected subcutaneously into the flank of the mice.[8] Alternatively, orthotopic models can be established by injecting cells into the cecal wall.[13]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound or metformin is administered at the specified doses and routes (e.g., oral gavage for metformin, intraperitoneal injection for this compound).

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predefined treatment period.

  • Data Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated. Tissues may be collected for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki-67) or Western blotting.[8]

Discussion and Future Directions

The available preclinical data suggests that both this compound and metformin have potential as therapeutic agents for colorectal cancer, albeit through distinct mechanisms and with vastly different potencies. This compound demonstrates high potency in vitro, with nanomolar efficacy against CRC cells, highlighting the potential of targeting mitochondrial complex I. Its selectivity for cancer cells over normal colon epithelial cells is a promising feature. However, in vivo data for this compound in a CRC model is currently lacking and would be a critical next step in its development.

Metformin, while requiring much higher concentrations to achieve a direct cytotoxic effect in vitro, has a large body of epidemiological and preclinical evidence supporting its role in CRC prevention and treatment. Its multifaceted mechanism of action, targeting key cancer-related pathways, and its established safety profile make it an attractive candidate for repurposing.

A direct, head-to-head preclinical study comparing this compound and metformin in the same CRC models would be highly valuable to definitively assess their relative efficacy. Future research should focus on:

  • Evaluating the in vivo efficacy of this compound in orthotopic and patient-derived xenograft models of colorectal cancer.

  • Investigating potential synergistic effects of combining this compound or metformin with standard-of-care chemotherapies for CRC.

  • Identifying predictive biomarkers to determine which patient populations are most likely to respond to each agent.

References

Unveiling SCAL-255: A Novel Mitochondrial Complex I Inhibitor for OXPHOS-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational compound, SCAL-255, has demonstrated promising preclinical anti-cancer activity in models of colorectal cancer (CRC) and acute myeloid leukemia (AML). As a potent inhibitor of mitochondrial complex I, this compound targets the metabolic vulnerability of cancers reliant on oxidative phosphorylation (OXPHOS). This guide provides a comparative analysis of this compound's efficacy against its predecessor, IACS-010759, and current standard-of-care treatments, supported by available experimental data.

Executive Summary

This compound, a novel pyrazole amide synthesized by researchers at Sichuan University, has emerged as a potential therapeutic for cancers dependent on oxidative phosphorylation.[1][2] It is an optimized derivative of IACS-010759, a previous mitochondrial complex I inhibitor that showed promise in preclinical studies but was discontinued in clinical trials due to a narrow therapeutic index and neurotoxicity.[3][4] Preclinical data indicate that this compound exhibits potent in vitro and in vivo anti-cancer effects against colorectal cancer and acute myeloid leukemia cell lines and xenograft models.[1][5] Notably, this compound demonstrates a significantly improved safety profile compared to IACS-010759, with a maximum tolerated dose (MTD) nearly ten times higher in mice.[1][6] This positions this compound as a promising candidate for further development.

Mechanism of Action: Targeting the Powerhouse of Cancer Cells

This compound functions by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for oxidative phosphorylation.[1][5] By blocking this pathway, this compound disrupts ATP production, the primary energy currency of the cell. Cancers that are highly reliant on OXPHOS for their energy needs are particularly vulnerable to this inhibition. The downstream effects of mitochondrial complex I inhibition by this compound include a decrease in the oxygen consumption rate (OCR), an increase in the production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential, ultimately leading to cancer cell death.[5][7]

SCAL255 This compound ComplexI Mitochondrial Complex I SCAL255->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Part of ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases Production OXPHOS Oxidative Phosphorylation ETC->OXPHOS Drives ATP ATP (Energy) OXPHOS->ATP Produces CellDeath Cancer Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Increase leads to

Figure 1. Signaling pathway of this compound's mechanism of action.

Cross-validation of this compound's Effect in Different Cancer Types

Preclinical studies have primarily focused on two cancer types known to be dependent on oxidative phosphorylation: colorectal cancer and acute myeloid leukemia.

Colorectal Cancer (CRC)

In vitro studies using the HCT116 human colorectal cancer cell line demonstrated that this compound significantly inhibits cell proliferation.[1] This provides a strong rationale for its potential application in CRC, a disease where metabolic reprogramming is a known hallmark.

Acute Myeloid Leukemia (AML)

This compound has also shown potent activity against the KG-1 human acute myeloid leukemia cell line in both in vitro and in vivo settings.[1] In a subcutaneous xenograft mouse model using KG-1 cells, this compound treatment resulted in a significant tumor growth inhibition rate of 61.5%.[1] This is particularly relevant as AML cells are often characterized by their reliance on mitochondrial respiration.

Comparative Performance Analysis

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Efficacy of Mitochondrial Complex I Inhibitors
CompoundCancer Cell LineIC50Source(s)
This compound HCT116 (Colorectal Cancer)0.52 - 5.81 nM[1][5]
This compound KG-1 (Acute Myeloid Leukemia)0.52 - 5.81 nM[1][5]
IACS-010759T-ALL Cell Lines0.001 - 10 nM[1]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy and Safety of Mitochondrial Complex I Inhibitors in AML Xenograft Model (KG-1 cells)
CompoundDoseTumor Growth InhibitionMaximum Tolerated Dose (MTD) in miceSource(s)
This compound 5 mg/kg (intraperitoneal injection, 5 days/week for 24 days)61.5%68 mg/kg[1][7]
IACS-010759Not specified in direct comparisonNot specified in direct comparison6 mg/kg[1][6]
Table 3: Preclinical Efficacy of Standard-of-Care Agents
TreatmentCancer ModelEfficacySource(s)
FOLFOX (5-FU, Leucovorin, Oxaliplatin)MC38-CEA2 Colorectal Cancer Mouse ModelSignificantly reduced tumor growth and extended survival[8]
Cytarabine and Doxorubicin MLL/ENL and FLT3-ITD AML Mouse ModelMimics standard induction therapy in humans[2]

Direct comparison of efficacy is challenging due to variations in experimental models and methodologies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies used in the key experiments cited for this compound.

In Vitro Cell Proliferation Assay
  • Cell Lines: HCT116 (human colorectal carcinoma) and KG-1 (human acute myeloid leukemia) were used.

  • Method: The specific details of the proliferation assay used in the primary study for this compound were not available in the searched resources. However, such assays typically involve seeding a known number of cells in microplates, treating them with varying concentrations of the test compound, and measuring cell viability after a set incubation period (e.g., 72 hours) using reagents like MTT or CellTiter-Glo.

In Vivo Xenograft Study
  • Animal Model: Female NOD-SCID mice were used for the KG-1 xenograft model.[7]

  • Tumor Implantation: KG-1 cells were inoculated subcutaneously into the mice.[1]

  • Treatment Regimen: Once tumors were established, mice were treated with this compound at a dose of 5 mg/kg via intraperitoneal injection. The treatment was administered for five consecutive days per week for a total of 24 days.[7]

  • Efficacy Assessment: Tumor volume was measured regularly to determine the rate of tumor growth inhibition compared to a vehicle-treated control group.

  • Toxicity Assessment: Animal body weight was monitored throughout the study. At the end of the study, blood biochemical parameters, routine blood indices, and histology of major organs were analyzed to assess for any treatment-related toxicity.[1]

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Culture HCT116 & KG-1 Cancer Cell Lines Treatment_invitro Treat cells with varying concentrations of this compound CellCulture->Treatment_invitro ProliferationAssay Measure Cell Proliferation (e.g., MTT Assay) Treatment_invitro->ProliferationAssay IC50 Determine IC50 values ProliferationAssay->IC50 TumorImplantation Implant KG-1 cells into NOD-SCID mice TumorGrowth Allow tumors to establish TumorImplantation->TumorGrowth Treatment_invivo Administer this compound (5 mg/kg, i.p.) TumorGrowth->Treatment_invivo Monitoring Monitor tumor volume and animal well-being Treatment_invivo->Monitoring Endpoint Euthanize and collect tissues for analysis Monitoring->Endpoint

Figure 2. Workflow for preclinical evaluation of this compound.

Comparison with Alternatives

IACS-010759

This compound was developed as an optimized analog of IACS-010759. While IACS-010759 also demonstrated potent anti-cancer activity in preclinical models of OXPHOS-dependent cancers, its clinical development was halted.[1][9] Phase I clinical trials revealed a narrow therapeutic window with dose-limiting toxicities, including elevated blood lactate and neurotoxicity.[3][4] The significantly higher MTD of this compound in mice (68 mg/kg vs. 6 mg/kg for IACS-010759) suggests a much-improved safety profile, which is a critical advantage for potential clinical translation.[1][6]

Standard of Care for Colorectal Cancer

The standard first-line treatment for metastatic colorectal cancer often involves combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), often in combination with targeted therapies.[8] Preclinical studies in mouse models have shown that FOLFOX can effectively control tumor growth and prolong survival.[8] While a direct comparison of this compound's preclinical efficacy to FOLFOX is not available, this compound's novel mechanism of action offers a potential new therapeutic strategy, especially for tumors that are resistant to standard chemotherapy.

Standard of Care for Acute Myeloid Leukemia

The standard induction chemotherapy for most AML patients is a combination of cytarabine and an anthracycline, such as daunorubicin (often referred to as the "7+3" regimen).[2] While this regimen can induce remission, relapse is common, and the prognosis for many AML patients remains poor. This compound's targeted approach against the metabolic vulnerability of AML cells presents a promising alternative or complementary strategy to conventional chemotherapy.

Conclusion and Future Directions

This compound is a promising novel mitochondrial complex I inhibitor with potent preclinical anti-cancer activity against colorectal cancer and acute myeloid leukemia. Its significantly improved safety profile compared to its predecessor, IACS-010759, makes it a compelling candidate for further investigation. Future studies should focus on a more comprehensive preclinical evaluation, including testing in a broader range of OXPHOS-dependent cancer models, combination studies with standard-of-care therapies, and a more detailed characterization of its pharmacokinetic and pharmacodynamic properties. Ultimately, the successful translation of this compound into the clinic will depend on demonstrating a favorable safety and efficacy profile in human clinical trials.

cluster_SCAL255 This compound cluster_IACS IACS-010759 cluster_SOC Standard of Care SCAL255_prop Potent Mitochondrial Complex I Inhibitor High MTD (68 mg/kg) IACS_prop Mitochondrial Complex I Inhibitor Low MTD (6 mg/kg) Neurotoxicity SCAL255_prop->IACS_prop Superior Safety Profile SOC_prop Chemotherapy (FOLFOX, 7+3) Established Efficacy Known Side Effects SCAL255_prop->SOC_prop Novel Mechanism Potential for Synergy

Figure 3. Logical relationship of this compound to alternatives.

References

Validating the Specificity of SCAL-255 for Mitochondrial Complex I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SCAL-255, a novel mitochondrial complex I (CI) inhibitor, with the established CI inhibitors Rotenone and Piericidin A. The objective is to critically evaluate the specificity of this compound for mitochondrial complex I based on available experimental data.

Introduction to Mitochondrial Complex I Inhibition

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. It plays a crucial role in cellular respiration and ATP production. Inhibition of complex I is a promising therapeutic strategy for various diseases, including cancer. This compound is a novel pyrazole amide synthesized as a potent CI inhibitor based on the structure of a previous inhibitor, IACS-010759.[1][2] Preclinical studies have shown that this compound impairs mitochondrial function by inhibiting the oxygen consumption rate, leading to increased intracellular reactive oxygen species and affecting the mitochondrial membrane potential.[1]

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for this compound, Rotenone, and Piericidin A against mitochondrial complex I. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

InhibitorTargetIC50 ValueSource
This compound Mitochondrial Complex I1.14 µM[1][3]
Rotenone Mitochondrial Complex I1.7 - 2.2 µM[4]
Piericidin A Mitochondrial Complex INot directly comparable, potent inhibitor[5][6][7]

Note: The IC50 value for Piericidin A is not provided in a directly comparable format in the available search results. It is consistently referred to as a potent complex I inhibitor.

Validating Specificity: A Critical Data Gap

A crucial aspect of validating a new inhibitor is to determine its specificity for the intended target. This involves assessing its activity against other related targets. In the context of mitochondrial inhibitors, it is essential to measure the effect of this compound on the other complexes of the electron transport chain (Complexes II, III, IV, and V).

Based on the conducted research, there is currently no publicly available experimental data on the inhibitory activity of this compound against mitochondrial complexes II, III, IV, and V. This represents a significant data gap and prevents a comprehensive assessment of its specificity. While this compound is presented as a complex I inhibitor, its off-target effects on other respiratory chain components remain uncharacterized in the public domain.

Established Complex I Inhibitors: Rotenone and Piericidin A

Rotenone and Piericidin A are well-characterized inhibitors of mitochondrial complex I and are often used as benchmark compounds. They are known to be potent but also exhibit some off-target effects and toxicities. For instance, rotenone has been shown to induce Parkinsonism in animal models. Piericidin A is a potent neurotoxin.[5] The development of IACS-010759, the parent compound of this compound, was halted due to a narrow therapeutic index and off-target toxicities, including neurotoxicity and elevated blood lactate.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors CI Complex I CIII Complex III CI->CIII e- CII Complex II CII->CIII e- CIV Complex IV CIII->CIV e- CV Complex V (ATP Synthase) CIV->CV O2 -> H2O ATP ATP CV->ATP ATP SCAL255 This compound SCAL255->CI Rotenone Rotenone Rotenone->CI PiericidinA Piericidin A PiericidinA->CI G cluster_Workflow Experimental Workflow: Complex I Activity Assay A Isolate Mitochondria from cells or tissue B Prepare Mitochondrial Lysate A->B C Incubate with Substrate (NADH) and Inhibitor (this compound, etc.) B->C D Measure Rate of Substrate Oxidation (e.g., spectrophotometrically) C->D E Calculate IC50 Value D->E

References

SCAL-255: A Comparative Analysis of a Novel Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the experimental data and reproducibility of SCAL-255, a next-generation mitochondrial complex I inhibitor, in comparison to its parent compound, IACS-010759.

This guide provides a comprehensive comparison of the preclinical data for this compound and its predecessor, IACS-010759. Both compounds target the mitochondrial complex I, a critical component of the electron transport chain, representing a promising therapeutic strategy for cancers dependent on oxidative phosphorylation (OXPHOS). This document summarizes key quantitative data, outlines detailed experimental protocols to facilitate reproducibility, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound, a novel pyrazole amide, has emerged as a potent and well-tolerated inhibitor of mitochondrial complex I, demonstrating significant antitumor activity in preclinical models of OXPHOS-dependent cancers. Developed as an evolution of IACS-010759, this compound exhibits an improved safety profile, with a maximum tolerated dose approximately ten times higher than its parent compound. While both agents effectively inhibit cellular respiration and tumor growth, the enhanced therapeutic window of this compound suggests it may overcome the dose-limiting toxicities that halted the clinical development of IACS-010759. This guide provides the available experimental evidence to support these findings and the methodologies required for their independent verification.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo experimental data for this compound and IACS-010759, allowing for a direct comparison of their potency, efficacy, and safety profiles.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundIACS-010759Cell Lines / Conditions
Mitochondrial Complex I Inhibition (IC50) 1.14 µMData not directly comparableIsolated mitochondrial complex I
Oxygen Consumption Rate (OCR) Inhibition (IC50) Not explicitly stated1.4 nMVarious cancer cell lines
Cell Viability (IC50) 0.52 - 5.81 nM1-10 nM (for AML cells)HCT 116 (colorectal cancer), KG-1 (acute myeloid leukemia)
Effect on Normal Cells Little inhibitory effectMinimal effects on viabilityNCM460 (normal colon epithelial cell line), Bone marrow cells from healthy subjects

Table 2: In Vivo Efficacy and Safety

ParameterThis compoundIACS-010759Animal Model
Tumor Growth Inhibition Rate 61.5%Dose-dependent tumor regressionKG-1 subcutaneous xenograft (mouse)
Maximum Tolerated Dose (MTD) 68 mg/kg6 mg/kgMouse
Observed Toxicities No significant changes in body weight, blood biochemistry, or organ histologyDose-limiting toxicities including neurotoxicity and elevated blood lactateMouse, Human (clinical trials)

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies are provided below. These protocols are based on the available information from published studies.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HCT 116, KG-1) and normal cell lines (e.g., NCM460) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or IACS-010759 (e.g., from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is run in parallel.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

2. Mitochondrial Complex I Activity Assay

  • Mitochondria Isolation: Mitochondria are isolated from bovine heart tissue or cultured cells by differential centrifugation.

  • Assay Reaction: The activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH. The reaction mixture contains isolated mitochondria, NADH, and coenzyme Q1 in a suitable buffer.

  • Inhibitor Addition: this compound or IACS-010759 is added at various concentrations to determine the IC50 for complex I inhibition.

  • Data Analysis: The rate of NADH oxidation is calculated, and the IC50 values are determined from the dose-response curve.

3. Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

  • Cell Seeding: Cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density.

  • Assay Preparation: The sensor cartridge is hydrated in Seahorse XF Calibrant overnight. The cell culture medium is replaced with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator for 1 hour.

  • Compound Injection: Baseline OCR is measured before the sequential injection of the test compound (this compound or IACS-010759), oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: The Seahorse XF software is used to calculate key mitochondrial parameters, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

In Vivo Xenograft Studies

1. Animal Model

  • Animals: Female BALB/c nude mice (4-6 weeks old) are used.

  • Cell Implantation: Human cancer cells (e.g., KG-1) are harvested, resuspended in Matrigel, and subcutaneously injected into the flank of each mouse (e.g., 5 x 106 cells per mouse).

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width2)/2.

2. Drug Administration

  • Treatment Groups: Once the tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.

  • Dosing: this compound (e.g., 30 mg/kg) or IACS-010759 (e.g., 5-10 mg/kg) is administered intraperitoneally or orally, daily or on a specified schedule. The control group receives the vehicle.

  • Duration: Treatment is continued for a predefined period (e.g., 21 days).

3. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: The tumor growth inhibition rate is calculated at the end of the study.

  • Body Weight and Clinical Signs: Animal body weight and general health are monitored throughout the experiment.

  • Toxicity Analysis: At the end of the study, blood samples are collected for biochemical analysis, and major organs are harvested for histological examination to assess any compound-related toxicities.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Effects Complex I Complex I Complex II Complex II Inhibition of\nOXPHOS Inhibition of OXPHOS Complex I->Inhibition of\nOXPHOS Complex III Complex III Complex IV Complex IV ATP Synthase ATP Synthase This compound This compound This compound->Complex I Inhibition IACS-010759 IACS-010759 IACS-010759->Complex I Inhibition Decreased\nATP Production Decreased ATP Production Inhibition of\nOXPHOS->Decreased\nATP Production Reduced\nAspartate Production Reduced Aspartate Production Inhibition of\nOXPHOS->Reduced\nAspartate Production Energy\nDepletion Energy Depletion Decreased\nATP Production->Energy\nDepletion Inhibition of\nCell Proliferation Inhibition of Cell Proliferation Energy\nDepletion->Inhibition of\nCell Proliferation Apoptosis Apoptosis Inhibition of\nCell Proliferation->Apoptosis Impaired\nNucleotide Biosynthesis Impaired Nucleotide Biosynthesis Reduced\nAspartate Production->Impaired\nNucleotide Biosynthesis Impaired\nNucleotide Biosynthesis->Inhibition of\nCell Proliferation

Caption: Mechanism of action of this compound and IACS-010759.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Cancer & Normal Cell Lines Compound_Treatment_Vitro Treat with this compound or IACS-010759 Cell_Culture->Compound_Treatment_Vitro ComplexI_Assay Complex I Activity Assay Cell_Culture->ComplexI_Assay Viability_Assay Cell Viability (MTT Assay) Compound_Treatment_Vitro->Viability_Assay OCR_Assay Mitochondrial Respiration (Seahorse Assay) Compound_Treatment_Vitro->OCR_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis OCR_Assay->Data_Analysis ComplexI_Assay->Data_Analysis Animal_Model Establish Xenograft Mouse Model Randomization Randomize Mice into Treatment Groups Animal_Model->Randomization Compound_Treatment_Vivo Administer this compound or IACS-010759 Randomization->Compound_Treatment_Vivo Monitoring Monitor Tumor Growth & Animal Health Compound_Treatment_Vivo->Monitoring Endpoint_Analysis Efficacy & Toxicity Assessment Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Preclinical experimental workflow for this compound evaluation.

Safety Operating Guide

Critical Safety Notice: No Public Data Available for SCAL-255

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "SCAL-255" did not yield a Safety Data Sheet (SDS) or any specific handling or disposal procedures. This indicates that "this compound" may be an internal research code, a proprietary compound, or a newly synthesized molecule not yet documented in public safety literature.

It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or your institution's chemical safety office before handling or disposing of this substance. The SDS contains critical information regarding hazards, personal protective equipment (PPE), and proper disposal protocols. Proceeding without this information can pose significant safety and environmental risks.

The following information is provided as a general guide for handling and disposing of unknown or novel chemical compounds in a laboratory setting. This framework should be adapted to the specific information found in the official SDS for this compound once it is obtained.

General Framework for Chemical Waste Disposal

This section provides a procedural workflow for the safe disposal of laboratory chemicals.

Logical Workflow for Chemical Disposal

The following diagram outlines the essential steps for determining the correct disposal pathway for any laboratory chemical.

cluster_info Step 1: Information Gathering cluster_assess Step 2: Hazard Assessment cluster_action Step 3: Disposal Execution cluster_ppe Personal Protective Equipment (PPE) A Identify Chemical (this compound) B Obtain Manufacturer's Safety Data Sheet (SDS) A->B Mandatory Prerequisite C Review SDS Section 13: Disposal Considerations B->C Extract Key Safety Data D Review SDS Section 7 & 8: Handling & PPE B->D Extract Key Safety Data E Consult Institutional EHS (Environmental Health & Safety) Guidelines C->E I Wear Required PPE (Gloves, Goggles, Lab Coat) D->I F Segregate Waste by Hazard Class (e.g., Halogenated, Non-Halogenated) E->F G Label Waste Container Clearly (Chemical Name, Hazard Symbols) F->G H Arrange for Professional Disposal via Institutional EHS G->H

Caption: A step-by-step workflow for the safe disposal of laboratory chemicals.

Hypothetical Data & Protocols for a Novel Compound

The following tables and protocols are for illustrative purposes only . They demonstrate how information for this compound would be presented once the SDS is available. DO NOT USE THIS DATA FOR ACTUAL SAFETY PROCEDURES.

Illustrative Quantitative Data Summary

This table is a hypothetical summary of data that would typically be found in an SDS.

Property CategoryParameterHypothetical ValueSDS Section
Physical Properties AppearanceWhite to off-white powder9
SolubilitySoluble in DMSO, Insoluble in water9
Toxicological Data Acute Toxicity (Oral, Rat LD50)> 1,500 mg/kg11
CarcinogenicityNot Classified11
Ecological Data Aquatic Toxicity (LC50)5-10 mg/L12
Disposal RCRA Hazard ClassNot listed (pending analysis)13
General Experimental Protocol: Cell-Based Assay Waste

This protocol describes a typical cell-based assay and the subsequent handling of waste containing a novel compound like this compound.

  • Preparation of Stock Solution:

    • Under a certified chemical fume hood, prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Aliquot into smaller volumes for single use to avoid freeze-thaw cycles.

  • Cell Treatment:

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS).

    • Prepare working solutions by diluting the this compound stock solution in cell culture media to final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should be kept below 0.1%.

    • Remove old media from cells and replace with media containing this compound or vehicle control (media with 0.1% DMSO).

  • Incubation and Analysis:

    • Incubate treated cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator.

    • Proceed with downstream analysis (e.g., cell viability assay, protein extraction).

  • Waste Segregation and Disposal:

    • Liquid Waste: All media containing this compound, wash buffers, and other contaminated liquids must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Aqueous Waste with this compound and DMSO."

    • Solid Waste: All contaminated labware, including pipette tips, serological pipettes, culture plates, and gloves, must be disposed of in a solid hazardous waste container lined with a heavy-duty plastic bag.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste containers. Do not pour any waste containing this compound down the drain.

Essential Safety and Handling Protocols for SCL-255

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, researchers, and scientists engaged in drug development and other scientific research, the proper handling of all chemical reagents is paramount to ensuring personal safety and maintaining the integrity of experimental work. This document provides crucial safety and logistical information for the handling and disposal of SCL-255, a hazardous substance requiring stringent safety protocols.

Immediate Safety Information

SCL-255 is classified as a hazardous substance that can cause severe skin burns and serious eye damage[1]. The primary component of SCL-255 is phosphoric acid[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate risks.

Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal protection is necessary when working with SCL-255. This includes the use of protective gloves, clothing, and eye and face protection[1].

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact that can lead to severe burns[1].
Body Protection A lab coat, apron, or coveralls made of a chemical-resistant material.To protect the skin from accidental spills and contamination of personal clothing[1].
Respiratory Protection Not generally required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.To avoid inhalation of any dust, fumes, gas, mist, vapors, or spray[1].

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is critical to minimize exposure and prevent environmental contamination. The following step-by-step guidance provides a clear workflow for the safe use and disposal of SCL-255.

Experimental Workflow and Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures prep_ppe Don appropriate PPE handle_dispense Carefully dispense SCL-255 prep_ppe->handle_dispense prep_vent Ensure adequate ventilation prep_vent->prep_ppe prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_vent handle_use Perform experimental work handle_dispense->handle_use emergency_eye Eye Contact: Rinse with water for several minutes. Remove contact lenses. Continue rinsing. Call a POISON CENTER/doctor immediately. handle_dispense->emergency_eye emergency_skin Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. handle_dispense->emergency_skin emergency_swallow Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER/doctor immediately. handle_dispense->emergency_swallow handle_spill Have spill kit readily available handle_use->handle_spill disp_waste Dispose of waste in designated, labeled containers handle_use->disp_waste disp_decon Decontaminate work surfaces disp_waste->disp_decon disp_ppe Remove and dispose of contaminated PPE disp_decon->disp_ppe

Caption: Workflow for Safe Handling of SCL-255
Disposal Plan

All waste containing SCL-255 must be treated as hazardous waste.

  • Containerization : Collect all SCL-255 waste in a designated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "SCL-255".

  • Storage : Store the waste container in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with national and local regulations[1]. Do not dispose of SCL-255 down the drain or in regular trash.

Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention from a POISON CENTER or doctor[1].
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower[1].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor for guidance[1].
Inhalation While not the primary route of exposure, if vapors or mists are inhaled, move the individual to fresh air.

By adhering to these safety protocols, researchers and laboratory personnel can significantly minimize the risks associated with handling SCL-255 and ensure a safe working environment.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。